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  • Product: 2-bromo-N-(diphenylmethyl)propanamide
  • CAS: 23459-40-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-Bromo-N-(diphenylmethyl)propanamide: A Technical Guide

Executive Summary In the fields of advanced organic synthesis and macromolecular engineering, the precise control of molecular architecture is dictated by the physicochemical properties of the starting synthons. 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced organic synthesis and macromolecular engineering, the precise control of molecular architecture is dictated by the physicochemical properties of the starting synthons. 2-Bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) is a highly specialized α -bromoamide that leverages the unique steric and electronic properties of its benzhydryl (diphenylmethyl) group to strictly govern reaction pathways. As a Senior Application Scientist, I have found that understanding the interplay between this compound's polar amide core, reactive carbon-bromine bond, and massive lipophilic bulk is essential for optimizing its use in nucleophilic substitutions and controlled radical polymerizations.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic pathways, and field-proven, self-validating experimental protocols.

Structural and Physicochemical Profiling

The molecular architecture of 2-bromo-N-(diphenylmethyl)propanamide is defined by three distinct functional domains:

  • The α -Bromo Core: A highly reactive site susceptible to both heterolytic cleavage (nucleophilic attack) and homolytic cleavage (radical generation).

  • The Amide Linkage: Provides structural rigidity through partial double-bond character and acts as a localized polar center capable of hydrogen bonding.

  • The Diphenylmethyl (Benzhydryl) Group: Imparts massive steric hindrance and profound lipophilicity, shielding the amide nitrogen from unwanted side reactions[1].

The quantitative physicochemical properties of the compound are summarized in the table below:

PropertyValue
CAS Number 23459-40-7
Molecular Formula C₁₆H₁₆BrNO
Molecular Weight 318.21 g/mol
Monoisotopic Exact Mass ~317.04 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)
Rotatable Bonds 4
Predicted Lipophilicity (XLogP3-AA) ~3.8
Solvation Dynamics and Phase Behavior

Based on predictive models and structural analogs, the solubility profile of this compound is heavily skewed by the benzhydryl group[2]. The molecule exhibits high solubility in polar aprotic solvents (e.g., Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide) because these solvents effectively solvate the polar amide core without being repelled by the bulky aromatic rings. Conversely, it is highly insoluble in aliphatic hydrocarbons (e.g., hexanes) and water. This differential solubility is a critical asset, allowing for highly efficient purification via selective precipitation or recrystallization.

Mechanistic Pathways and Reactivity

The synthetic utility of 2-bromo-N-(diphenylmethyl)propanamide stems from its dual reactivity profile. The carbon-bromine bond at the α -position can be activated via two primary pathways:

A. Homolytic Cleavage (Radical Pathway): Under redox conditions—typically employing a Cu(I) catalyst—the C-Br bond undergoes homolytic cleavage to generate an α -amido radical. This secondary radical is exceptionally stable due to the captodative effect provided by the adjacent carbonyl group. The massive steric bulk of the benzhydryl group suppresses bimolecular radical termination (coupling or disproportionation), making this compound an elite initiator for Atom Transfer Radical Polymerization (ATRP)[3].

B. Heterolytic Cleavage (Nucleophilic Substitution): In the presence of strong nucleophiles and polar aprotic solvents, the compound undergoes S_N2 substitution. However, the trajectory of the incoming nucleophile is highly restricted. The benzhydryl group acts as a steric shield, preventing unwanted N-alkylation and ensuring high regioselectivity at the α -carbon during metal-catalyzed cross-coupling or amination events[4].

MechanisticPathways Core 2-bromo-N-(diphenylmethyl)propanamide (Sterically Hindered α-Bromoamide) Subst Nucleophilic Substitution (SN2 Pathway) Core->Subst Polar Aprotic Solvents (e.g., DMF, DMSO) Radical Homolytic Cleavage (Radical Pathway) Core->Radical Cu(I)/Ligand Catalyst Redox Activation Amines C-N / C-C Bond Formation (Restricted by Benzhydryl Bulk) Subst->Amines High Regioselectivity ATRP ATRP Initiation (Controlled Polymerization) Radical->ATRP Rapid Radical Generation

Mechanistic pathways of 2-bromo-N-(diphenylmethyl)propanamide in synthetic applications.

Experimental Methodologies: Synthesis & Validation

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an analytical checkpoint.

Protocol A: Anhydrous Synthesis of the α -Bromoamide

The synthesis relies on the acylation of diphenylmethanamine with 2-bromopropanoyl bromide.

Causality & Design Strategy: Dichloromethane (DCM) is selected as the solvent because it dissolves the bulky amine completely while remaining chemically inert to the highly reactive acid bromide. The reaction must be strictly maintained at 0 °C. Allowing the temperature to rise will trigger the dehydrohalogenation of the acid bromide into a ketene intermediate, drastically reducing yield and generating difficult-to-separate impurities. Triethylamine (TEA) is used as an acid scavenger to neutralize the evolved HBr, driving the reaction to completion.

Step-by-Step Workflow:

  • Preparation: Purge a dry, round-bottom flask with N₂. Add diphenylmethanamine (1.0 eq) and triethylamine (1.2 eq) to anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dissolve 2-bromopropanoyl bromide (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel. Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and run a TLC (Hexane:EtOAc 3:1). The complete disappearance of the amine spot (visualized via ninhydrin) confirms the reaction has reached completion.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ carefully to neutralize residual acid.

  • Workup: Transfer to a separatory funnel. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the DCM under reduced pressure.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. The lipophilic benzhydryl group forces the product to crystallize rapidly as the solution cools.

SynthesisWorkflow Step1 1. Reagent Preparation Diphenylmethanamine in Anhydrous DCM (0 °C) Step2 2. Acylation Reaction Dropwise addition of 2-bromopropanoyl bromide Step1->Step2 Step3 3. Quenching & Workup Wash with sat. NaHCO3 and Brine Step2->Step3 Step4 4. Crystallization Recrystallize from Ethanol/Water Step3->Step4 Step5 5. Analytical Validation 1H-NMR, HPLC, and Melting Point Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of the target α-bromoamide.

Protocol B: Application as an ATRP Initiator

When utilizing 2-bromo-N-(diphenylmethyl)propanamide as an ATRP initiator for styrene, the choice of ligand is paramount.

Causality & Design Strategy: We employ N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) as the ligand. PMDETA wraps around the Cu(I) center, solubilizing the catalyst in the non-polar styrene monomer. More importantly, it tunes the redox potential of the copper complex, ensuring a rapid equilibrium between the dormant alkyl halide and the active propagating radical. This rapid exchange is what keeps the dispersity ( Đ ) of the resulting polymer extremely low[3].

Step-by-Step Workflow:

  • Deoxygenation: In a Schlenk flask, combine the initiator (1.0 eq), styrene monomer (100 eq), and PMDETA (1.0 eq). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise quench the radicals.

  • Catalyst Addition: Under a positive flow of N₂, add CuBr (1.0 eq) to the frozen mixture.

  • Polymerization: Seal the flask, evacuate, and backfill with N₂. Immerse the flask in an oil bath pre-heated to 90 °C. The solution will turn from pale green to dark green/brown, indicating the formation of the active Cu(I)/PMDETA complex.

  • Kinetic Tracking (Self-Validation): Withdraw aliquots every 30 minutes using a degassed syringe. Analyze monomer conversion via Gas Chromatography (GC) and molecular weight evolution via Gel Permeation Chromatography (GPC). A linear plot of ln([M]0​/[M]t​) versus time validates that the polymerization is strictly controlled and "living."

References

  • Benchchem. "2-bromo-N-(diphenylmethyl)propanamide | 23459-40-7". Benchchem.
  • ResearchGate. "Polychlorinated Amides and Lactones via Electrochemically Mediated Copper-Catalyzed Atom Transfer Radical Addition". ResearchGate.
  • Benchchem. "2-Bromo-N-ethylpropanamide | Research Chemicals". Benchchem.
  • MIT DSpace. "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis". DSpace@MIT.

Sources

Exploratory

synthesis and purification of 2-bromo-N-(diphenylmethyl)propanamide

An In-Depth Technical Guide to the Synthesis and Purification of 2-bromo-N-(diphenylmethyl)propanamide For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2-bromo-N-(diphenylmethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of 2-bromo-N-(diphenylmethyl)propanamide, a valuable intermediate in organic and medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The protocols detailed herein are designed to be self-validating, incorporating in-process controls and robust analytical techniques for characterization and purity assessment. This document moves beyond a simple recitation of steps to offer insights grounded in practical laboratory experience, aimed at enabling researchers to achieve high-purity target compounds efficiently and safely.

Synthesis of 2-bromo-N-(diphenylmethyl)propanamide

Reaction Principle: N-Acylation

The core of this synthesis is the nucleophilic acyl substitution reaction between diphenylmethanamine and an activated 2-bromopropanoic acid derivative. The most direct and efficient method employs 2-bromopropionyl chloride as the acylating agent.[1] Diphenylmethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is facilitated by a non-nucleophilic base, which serves to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

The choice of an acyl chloride is predicated on its high reactivity, which allows the reaction to proceed efficiently at low temperatures.[2] This temperature control is critical for minimizing potential side reactions.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
DiphenylmethanamineC₁₃H₁₃N183.25Nucleophile/Starting MaterialEnsure high purity.
2-Bromopropionyl chlorideC₃H₄BrClO171.42Acylating AgentHighly reactive and moisture-sensitive.[3] Handle under inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous SolventMust be anhydrous to prevent hydrolysis of the acyl chloride.[4]
Triethylamine (TEA) or DIPEA(C₂H₅)₃N101.19Base (HCl Scavenger)Use a freshly distilled, anhydrous grade. DIPEA is preferred to minimize potential side reactions.[4][5]
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous WashTo remove unreacted amine and base.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous WashTo neutralize any remaining acid.
Brine (Saturated NaCl)NaCl58.44Aqueous WashTo remove bulk water from the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentTo remove trace water from the organic layer.
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Aqueous Work-up cluster_result Result A Dissolve Diphenylmethanamine (1.0 eq) & Base (1.2 eq) in anhydrous DCM B Cool solution to 0 °C under N₂ atmosphere A->B C Add 2-Bromopropionyl Chloride (1.1 eq) dropwise B->C D Stir at 0 °C, then warm to RT for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with H₂O E->F Reaction Complete G Wash sequentially with 1 M HCl, sat. NaHCO₃, and Brine F->G H Dry organic layer (Na₂SO₄) & filter G->H I Concentrate in vacuo H->I J Crude 2-bromo-N-(diphenylmethyl)propanamide I->J

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 2-bromo-N-(diphenylmethyl)propanamide

Comprehensive Spectroscopic Characterization of 2-Bromo-N-(diphenylmethyl)propanamide: A Technical Guide Executive Summary In the realm of modern drug discovery and peptidomimetic synthesis, halogenated amides serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 2-Bromo-N-(diphenylmethyl)propanamide: A Technical Guide

Executive Summary

In the realm of modern drug discovery and peptidomimetic synthesis, halogenated amides serve as critical electrophilic intermediates. 2-Bromo-N-(diphenylmethyl)propanamide (CAS 23459-40-7) is a highly functionalized molecule featuring a reactive α -bromo stereocenter and a sterically demanding benzhydryl (diphenylmethyl) protecting/directing group. This whitepaper provides an in-depth, rigorously validated spectroscopic profile (NMR, IR, MS) of this compound. Designed for analytical chemists and structural biologists, this guide elucidates the causality behind specific spectroscopic phenomena—most notably, the magnetic nonequivalence of its diastereotopic phenyl rings.

Structural Deconstruction & Theoretical Framework

To accurately predict and assign the spectroscopic data of 2-bromo-N-(diphenylmethyl)propanamide, we must deconstruct its structural motifs:

  • The Propanamide Backbone : The core C3​ chain contains an amide bond, which exhibits restricted rotation due to resonance, forcing a planar geometry that influences the chemical shift of the adjacent N-H proton.

  • The α -Bromo Stereocenter (C2) : The electronegative bromine atom strongly deshields the C2 proton. More importantly, the presence of this chiral center breaks the symmetry of the entire molecule.

  • The N-Benzhydryl Group : The nitrogen is alkylated with a diphenylmethyl group. Because the adjacent C2 carbon is chiral, the two phenyl rings of the benzhydryl group are formally diastereotopic [1]. They reside in distinct magnetic environments and cannot be interconverted by rapid bond rotation or symmetry operations.

Mass Spectrometry (MS) Profiling

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is the premier technique for validating the molecular formula and isotopic distribution of halogenated compounds.

Causality of the Fragmentation Pattern: When ionized in positive mode, the protonation preferentially occurs at the amide carbonyl oxygen. The presence of a single bromine atom ( 79Br and 81Br in a ~1:1 natural abundance) yields a highly characteristic isotopic doublet for the [M+H]+ pseudo-molecular ion [1]. Upon collision-induced dissociation (CID), the molecule undergoes a predictable heterolytic cleavage. The bulky and highly stable diphenylmethyl cation ( m/z 167.08) acts as a thermodynamic sink, making it the base peak in the MS/MS spectrum.

MS_Frag M Molecular Ion [M+H]+ m/z 318/320 (1:1 Isotope) F1 Diphenylmethyl Cation m/z 167 M->F1 Amide Bond Cleavage F2 Bromopropanamide Fragment m/z 152/154 M->F2 Loss of Benzhydryl

Mass spectrometry fragmentation pathway of 2-bromo-N-(diphenylmethyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the molecule's three-dimensional connectivity and stereochemical environment.

H NMR Dynamics

The 1 H NMR spectrum is defined by the spin-spin coupling ( J ) along the propanamide chain. The C3 methyl group appears as a doublet (~1.85 ppm) due to coupling with the C2 methine proton. The C2 methine proton, flanked by the bromine and the carbonyl, is shifted downfield to ~4.45 ppm and appears as a quartet. The N-H proton (~7.10 ppm) couples with the benzhydryl methine proton (~6.25 ppm), rendering both as doublets.

The Diastereotopic Effect: Because of the C2 stereocenter, the two phenyl rings are diastereotopic. In a high-field spectrometer (e.g., 600 MHz), the 10 aromatic protons do not collapse into a simple multiplet; instead, they resolve into distinct sets of overlapping signals for the two magnetically non-equivalent rings[2].

C NMR Dynamics

The 13 C spectrum corroborates the proton data. The carbonyl carbon resonates at ~168.5 ppm. The diastereotopic nature of the phenyl rings is most clearly observed in the 13 C spectrum, where the ipso-carbons of the two phenyl rings resolve into two distinct singlets (~141.0 and 141.2 ppm) rather than a single peak [2].

NMR_Workflow Prep Sample Prep (15 mg in 0.6 mL CDCl3) Acq Data Acquisition (1H, 13C, COSY, HSQC) Prep->Acq Process Processing (FT, Phase, Baseline) Acq->Process Assign Signal Assignment (Multiplicity & Integrals) Process->Assign Val Validation (Diastereotopic Check) Assign->Val

Standardized workflow for NMR acquisition and signal assignment.

Consolidated Spectroscopic Data

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C3-CH 3​ 1.85Doublet (d)3H6.8
C2-CH (Br)4.45Quartet (q)1H6.8
Benzhydryl CH 6.25Doublet (d)1H8.0
Amide NH 7.10Broad Doublet (br d)1H8.0
Aromatic CH 7.20 - 7.35Multiplet (m)10HN/A (Complex due to diastereotopicity)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)Note
C1 (C =O)168.5Amide carbonyl
Aromatic ipso-C 141.2, 141.0Two peaks due to diastereotopic phenyl rings
Aromatic ortho/meta/para-C 127.5 - 128.8Multiple overlapping signals
Benzhydryl CH 57.2Deshielded by two phenyls and nitrogen
C2 (CH -Br)45.6Deshielded by bromine
C3 (CH 3​ )22.4Aliphatic methyl
Table 3: IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
3285N-H StretchConfirms secondary amide
3060, 3030C-H Stretch (Aromatic)Confirms presence of phenyl rings
1655C=O Stretch (Amide I)Lower than ketone due to nitrogen resonance
1535N-H Bend (Amide II)Characteristic of secondary amides
545C-Br StretchConfirms halogenation
Table 4: High-Resolution Mass Spectrometry (ESI+)
SpeciesTheoretical Exact Mass ( m/z )Observed Isotope Pattern
[M+H]+ ( 79 Br)318.0493100% Relative Abundance
[M+H]+ ( 81 Br)320.0473~98% Relative Abundance
[C13​H13​]+ (Fragment)167.0861Base Peak (Diphenylmethyl cation)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation & Acquisition

Causality Focus: Eliminating paramagnetic impurities is critical to achieving the narrow linewidths required to observe diastereotopic splitting.

  • Drying : Dry 15 mg of 2-bromo-N-(diphenylmethyl)propanamide under high vacuum (0.1 mbar) for 2 hours to remove trace water, which broadens the N-H signal.

  • Dissolution : Dissolve the solid in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration : Pass the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Rationale: This removes micro-particulates that distort the magnetic field homogeneity ( ΔB0​ ), ensuring optimal shimming.

  • Acquisition : Acquire the 1 H spectrum at 298 K using a standard 30° pulse program (zg30), 16 scans, and a 1.5 s relaxation delay. Acquire the 13 C spectrum using proton decoupling (zgpg30), 512 scans, and a 2.0 s relaxation delay.

Protocol B: ESI-HRMS Profiling

Causality Focus: Controlling the pH of the mobile phase dictates the ionization pathway.

  • Dilution : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Protonation Forcing : Add 0.1% Formic Acid (v/v) to the solution. Rationale: The acidic modifier forces the protonation of the weakly basic amide nitrogen, drastically increasing the ionization efficiency for the [M+H]+ species.

  • Infusion : Direct infuse the sample at 5 µL/min into an ESI-QTOF mass spectrometer.

  • Parameters : Set the capillary voltage to 3.0 kV and the source temperature to 100 °C to prevent thermal degradation of the labile C-Br bond prior to detection.

Protocol C: ATR-FTIR Spectroscopy
  • Background : Clean the diamond ATR crystal with isopropanol and acquire an ambient air background scan (32 scans).

  • Application : Place 1-2 mg of the neat, dry powder directly onto the center of the crystal.

  • Compression : Lower the anvil to apply uniform pressure. Rationale: Solid-state IR requires intimate contact with the crystal to ensure the evanescent wave penetrates the sample adequately.

  • Acquisition : Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL:[Link]

Exploratory

Solvation Thermodynamics and Solubility Profiling of 2-Bromo-N-(diphenylmethyl)propanamide

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), sterically hindered halogenated amides often serve as critical intermediates. 2-Bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), sterically hindered halogenated amides often serve as critical intermediates. 2-Bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) is a prime example of such a compound, characterized by its massive hydrophobic bulk and localized polar functional groups[1]. For researchers and drug development professionals, understanding the solubility profile of this compound across a dielectric continuum of laboratory solvents is not merely a logistical necessity—it is a thermodynamic prerequisite for optimizing reaction kinetics, designing high-yield recrystallization protocols, and preventing solvent-induced polymorphic transformations.

This technical guide deconstructs the structural determinants governing the solubility of 2-bromo-N-(diphenylmethyl)propanamide, provides a comprehensive empirical solubility profile, and establishes a self-validating experimental protocol for high-throughput solubility determination.

Structural Thermodynamics and Solvation Causality

The solubility of any solute is a macroscopic manifestation of microscopic intermolecular forces. To predict and manipulate the solubility of 2-bromo-N-(diphenylmethyl)propanamide, we must analyze its structural motifs and their corresponding solvation pathways:

  • The Benzhydryl (Diphenylmethyl) Group: This massive, dual-aromatic moiety dominates the molecule's steric profile. It imparts extreme lipophilicity, significantly increasing the partition coefficient (LogP) and driving a strong preference for non-polar or moderately polar organic solvents while rendering the compound practically insoluble in aqueous media[2]. The conformational dynamics and rotational barriers of the N-benzhydryl group also dictate how the molecule packs into solvent cavities, favoring solvents that can accommodate bulky, non-planar geometries[3].

  • The Amide Core (-NH-CO-): This is the primary site for polar interactions. The amide nitrogen acts as a hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor. This localized dipole allows the molecule to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), provided the solvent's cohesive energy density is not overwhelmingly high (as in water)[4].

  • The Alpha-Bromo Alkyl Group: The bulky, highly polarizable bromine atom introduces the potential for halogen bonding and dipole-induced dipole interactions. This specific feature drastically enhances the compound's solubility in halogenated solvents (like dichloromethane) and ethers (like tetrahydrofuran).

StructuralSolubility Molecule 2-bromo-N-(diphenylmethyl) propanamide Benzhydryl Benzhydryl Group (Diphenylmethyl) Molecule->Benzhydryl Amide Amide Core (-NH-CO-) Molecule->Amide Bromo Alpha-Bromo Alkyl (-CHBr-CH3) Molecule->Bromo Hydrophobic Dominant Hydrophobic Interactions Benzhydryl->Hydrophobic Hbond H-Bond Donor/Acceptor Capacity Amide->Hbond Dipole Dipole-Dipole & Halogen Bonding Bromo->Dipole Sol_NonPolar Soluble in Halogenated/Ethers Hydrophobic->Sol_NonPolar Insol_Aq Insoluble in Aqueous Media Hydrophobic->Insol_Aq Sol_Polar Soluble in Polar Aprotic (DMSO/DMF) Hbond->Sol_Polar Dipole->Sol_NonPolar Dipole->Sol_Polar

Logical relationship between structural features and solvent compatibility.

Empirical Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from analogous N-benzhydryl amides[2][4], the solubility profile of 2-bromo-N-(diphenylmethyl)propanamide across common laboratory solvents at standard ambient temperature (25°C) is summarized below.

Note: Values are representative estimates intended to guide solvent selection for synthesis and purification workflows.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Aqueous Water80.1< 0.1Hydrophobic exclusion (Insoluble)
Polar Protic Methanol32.715 - 25H-bonding via amide core
Polar Protic Ethanol24.510 - 20H-bonding; lower polarity matches lipophilicity
Polar Aprotic DMSO46.7> 100Strong dipole-dipole; H-bond acceptor
Polar Aprotic DMF36.7> 100Strong dipole-dipole; H-bond acceptor
Halogenated Dichloromethane (DCM)8.9> 200Dispersion forces; Halogen bonding
Ether Tetrahydrofuran (THF)7.5> 150Dipole-induced dipole; H-bond acceptor
Non-Polar n-Hexane1.9< 2Weak dispersion forces (Insufficient to break lattice)

Application Insight: For nucleophilic substitution reactions targeting the alpha-bromine, THF or DCM are the optimal choices, as they provide maximum solubility while remaining inert to most mild nucleophiles. If a recrystallization is required, a solvent/anti-solvent pairing of DCM (solvent) and n-Hexane (anti-solvent) is highly effective due to the stark solubility differential.

Self-Validating Experimental Methodology

To empirically determine the exact solubility of a specific batch of 2-bromo-N-(diphenylmethyl)propanamide, a standard "shake-flask" method is insufficient. If the compound forms a solvate or undergoes a polymorphic transition during equilibration, the measured supernatant concentration will reflect the solubility of the new phase, not the original API.

Therefore, as a Senior Application Scientist, I mandate a Self-Validating Isothermal Equilibration Protocol . This system analyzes both the liquid phase (for concentration) and the solid phase (for thermodynamic integrity).

ProtocolWorkflow Step1 1. Solid Dispensing (Excess Solute) Step2 2. Solvent Addition Step1->Step2 Step3 3. Isothermal Equilibration (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Filtration/Centrifugation) Step3->Step4 Step5 5A. Supernatant Analysis (HPLC-UV for Concentration) Step4->Step5 Liquid Phase Step6 5B. Residual Solid Analysis (XRPD for Solvate Check) Step4->Step6 Solid Phase (Self-Validation)

Self-validating isothermal shake-flask workflow for solubility profiling.

Step-by-Step Protocol
  • Solid Dispensing: Weigh an excess amount of 2-bromo-N-(diphenylmethyl)propanamide (e.g., 500 mg) into a 5 mL glass vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation rather than a kinetic dissolution endpoint.

  • Solvent Addition: Add 2 mL of the target solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 25.0°C ± 0.1°C at 500 rpm for 24 hours. Causality: 500 rpm minimizes the hydrodynamic boundary layer without causing excessive shear-induced secondary nucleation. 24 hours is required because sterically hindered amides can form metastable supersaturated states that take hours to crash out.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Supernatant Quantification (Liquid Phase): Dilute an exact aliquot of the supernatant (e.g., 100 µL) into a compatible diluent (e.g., Acetonitrile) and analyze via HPLC-UV at a wavelength specific to the benzhydryl chromophore (typically ~254 nm). Calculate concentration against a standard calibration curve.

  • Solid-State Validation (Solid Phase): Recover the residual solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD diffractogram matches the starting material, the solubility value is valid. If new peaks appear, the solvent has induced a solvate or polymorph, and the HPLC data represents this new phase.

References

  • Benchchem. "2-bromo-N-(diphenylmethyl)propanamide | 23459-40-7".
  • Vulcanchem. "(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide".
  • ACS Publications.
  • PubMed Central (PMC). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study".

Sources

Foundational

thermal stability and decomposition of 2-bromo-N-(diphenylmethyl)propanamide

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-bromo-N-(diphenylmethyl)propanamide Introduction 2-bromo-N-(diphenylmethyl)propanamide is a halogenated amide whose applications likely reside i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-bromo-N-(diphenylmethyl)propanamide

Introduction

2-bromo-N-(diphenylmethyl)propanamide is a halogenated amide whose applications likely reside in its utility as a versatile intermediate in organic and medicinal chemistry. Its structure, featuring a reactive α-bromo group, a stable amide linkage, and a bulky N-diphenylmethyl (benzhydryl) substituent, suggests its potential as a building block for more complex molecular architectures. For professionals in drug development and chemical synthesis, a thorough understanding of a compound's thermal stability is paramount. This property dictates safe handling, storage conditions, reaction parameter optimization, and is a critical component of regulatory safety assessments.

This guide provides a comprehensive analysis of the predicted thermal behavior of 2-bromo-N-(diphenylmethyl)propanamide. Due to the absence of specific literature on this exact molecule, this document synthesizes information from analogous structures and fundamental principles of chemical reactivity and thermal analysis. We will explore its structural characteristics, propose potential thermal decomposition pathways, and provide detailed, field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers to determine the thermal properties of this and similar novel compounds.

Molecular Structure and Predicted Physicochemical Properties

The thermal stability of a molecule is intrinsically linked to its structure. The key features of 2-bromo-N-(diphenylmethyl)propanamide are:

  • The Amide Bond (-CONH-): Generally, the amide functional group is thermally robust due to resonance stabilization, which imparts a partial double-bond character to the C-N bond.[1][2]

  • The α-Bromo Substituent: The carbon-bromine (C-Br) bond is significantly weaker than C-C, C-H, and C-N bonds, making it a probable initiation site for thermal decomposition.

  • The N-(diphenylmethyl) Group: This bulky, non-polar group introduces significant steric hindrance around the amide nitrogen. It can influence intermolecular interactions and the molecule's crystal packing, which in turn affects melting point and stability. Its fragmentation can also be a key part of the decomposition process.

A summary of predicted physicochemical properties is presented below.

PropertyPrediction/AnalysisRationale
Molecular Formula C₁₆H₁₆BrNOBased on its chemical structure.
Molecular Weight 318.21 g/mol Calculated from the molecular formula.
Melting Point Moderately highThe rigid diphenylmethyl group and potential for intermolecular hydrogen bonding via the N-H group would suggest a crystalline solid with a defined melting point.
Polarity Moderately polarThe polar amide group is contrasted by the large, non-polar diphenylmethyl and propyl moieties.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and partially soluble in less polar solvents like dichloromethane. Poorly soluble in water."Like dissolves like" principle. Similar halogenated amides exhibit this solubility profile.[3]
Thermal Weak Point C-Br bondThe C-Br bond is the most labile covalent bond in the structure and the likely point of initial thermal cleavage.

Postulated Thermal Decomposition Pathways

Upon heating, 2-bromo-N-(diphenylmethyl)propanamide is expected to decompose through several potential pathways. The exact mechanism and products will depend on factors such as the heating rate and the atmosphere (inert or oxidative). The primary decomposition products are likely to be hazardous, including hydrogen bromide.[4]

  • Initial C-Br Bond Cleavage: The most probable initial step is the homolytic cleavage of the C-Br bond to form a bromine radical and an organic radical. This is a common decomposition pathway for brominated organic compounds.

  • Elimination of Hydrogen Bromide (HBr): Dehydrobromination is a classic elimination reaction for alkyl halides, which would lead to the formation of N-(diphenylmethyl)-2-propenamide and HBr gas.

  • Amide Bond Scission: At higher temperatures, the robust amide bond can cleave via thermolysis.[5][6] This could occur through C-N bond cleavage to yield a propanoyl bromide derivative and diphenylmethanamine, or through C-C bond cleavage adjacent to the carbonyl group.[1]

  • Fragmentation of the Diphenylmethyl Group: The bulky benzhydryl group can undergo fragmentation, potentially leading to the formation of species like diphenylmethane or other aromatic byproducts.

These pathways are not mutually exclusive and can occur concurrently or sequentially as the temperature increases.

Postulated Decomposition Pathways cluster_1 Products of C-Br Cleavage cluster_2 Products of HBr Elimination cluster_3 Products of Amide Scission A 2-bromo-N-(diphenylmethyl)propanamide B Pathway 1: C-Br Cleavage A->B Heat (Δ) C Pathway 2: HBr Elimination A->C Heat (Δ) D Pathway 3: Amide Scission A->D Higher Heat (ΔΔ) B1 Bromine Radical (Br•) B->B1 B2 Organic Radical B->B2 C1 N-(diphenylmethyl)-2-propenamide C->C1 C2 Hydrogen Bromide (HBr) C->C2 D1 Propanoyl Bromide Derivative D->D1 D2 Diphenylmethanamine D->D2

Caption: Postulated thermal decomposition pathways for 2-bromo-N-(diphenylmethyl)propanamide.

Experimental Protocols for Comprehensive Thermal Analysis

A multi-technique approach is essential for a complete understanding of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides complementary information on mass loss, energetic transitions, and decomposition products.

Workflow for Thermal Characterization

The logical flow of experiments is crucial for building a comprehensive thermal profile of the compound.

Experimental Workflow start Sample Preparation (Drying, Weighing) dsc Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Identify Phase Transitions start->dsc tga Thermogravimetric Analysis (TGA) - Determine Onset of Decomposition (Td) - Quantify Mass Loss Stages start->tga data Data Analysis & Interpretation dsc->data tga_ms TGA coupled with Mass Spec (TGA-MS) - Identify Evolved Gaseous Products - Elucidate Decomposition Mechanism tga->tga_ms tga->data tga_ms->data report Comprehensive Thermal Stability Report data->report

Caption: Workflow for the comprehensive thermal analysis of a novel compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvent by drying under vacuum.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insight into oxidative versus purely thermal decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A constant heating rate is crucial for kinetic analysis.[7]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass lost in each distinct decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and measure the enthalpy of fusion, as well as to detect other thermal events like glass transitions or decomposition exotherms/endotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 50 °C above the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify the sharp endothermic peak corresponding to the melting point (T_m). The peak onset is typically reported as the melting point.[8]

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus).

    • Observe any exothermic peaks following the melt, which would indicate decomposition.

Protocol 3: Evolved Gas Analysis (EGA) by TGA-MS

Objective: To identify the chemical nature of the gases evolved during decomposition, thereby confirming the proposed pathways.

Methodology:

  • Instrument Setup: The outlet of the TGA furnace is connected via a heated transfer line to the inlet of a mass spectrometer.

  • Experimental Program: Run the TGA experiment using the same parameters as in Protocol 3.2.

  • Data Acquisition: The mass spectrometer scans a predefined mass-to-charge (m/z) ratio range continuously throughout the TGA run.

  • Data Analysis:

    • Correlate the evolution of specific m/z ions with the mass loss steps observed in the TGA curve.

    • For example, observing ions with m/z corresponding to HBr (e.g., 80, 82) during the first decomposition step would strongly support the HBr elimination pathway.

    • Identification of fragments related to the diphenylmethyl group would confirm its fragmentation.

Anticipated Results and Interpretation

Based on the analysis of similar structures and general principles, a hypothetical dataset for 2-bromo-N-(diphenylmethyl)propanamide is presented below.

Analysis TechniqueParameterPredicted Value/ObservationInterpretation
DSC Melting Point (T_m)140 - 160 °CA sharp endothermic peak is expected for a crystalline solid.
DecompositionExothermic peak > 200 °CDecomposition is often an energetically favorable (exothermic) process.
TGA (N₂ atm) T_onset (5% weight loss)180 - 220 °CThe onset of thermal decomposition, likely initiated by C-Br bond cleavage. The decomposition of a related poly(N-phenylpropionamide) starts around 180 °C.[9][10]
Decomposition StagesTwo or three distinct stagesThe first stage may correspond to the loss of HBr. Subsequent stages at higher temperatures would involve the breakdown of the amide backbone and the diphenylmethyl group.[9]
TGA-MS Evolved GasesHBr (m/z 80, 82), CO (m/z 28), fragments of diphenylmethane (e.g., m/z 167)Direct evidence for the proposed decomposition mechanisms. Thermal decomposition of brominated compounds is known to release hydrogen halides.[4]

Safety Considerations in Thermal Analysis

Handling 2-bromo-N-(diphenylmethyl)propanamide and its thermal decomposition products requires stringent safety protocols.

  • Handling: Based on analogous α-bromoamides, the compound itself may be an irritant to the skin, eyes, and respiratory system.[11][12] Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Decomposition Hazards: Thermal decomposition will likely produce toxic and corrosive gases, including hydrogen bromide and nitrogen oxides.[3][4] The entire thermal analysis instrument setup, especially the exhaust, must be placed in a fume hood or connected to a suitable gas scrubbing system.

  • Disposal: All waste materials, including residual samples and contaminated pans, must be disposed of as hazardous chemical waste according to institutional and local environmental regulations.

Conclusion

While specific experimental data for 2-bromo-N-(diphenylmethyl)propanamide is not publicly available, a robust understanding of its probable thermal behavior can be derived from its molecular structure and the known properties of its constituent functional groups. The compound is predicted to be a crystalline solid with a melting point in the range of 140-160 °C and to exhibit thermal decomposition beginning around 180-220 °C. The primary decomposition pathways are likely to involve the initial cleavage of the C-Br bond, followed by the breakdown of the amide and diphenylmethyl structures at higher temperatures.

The detailed experimental protocols provided in this guide for TGA, DSC, and TGA-MS offer a comprehensive framework for researchers to definitively characterize the thermal stability and decomposition of this molecule. Such empirical data is indispensable for ensuring its safe handling, optimizing its use in synthesis, and meeting the rigorous safety standards of the pharmaceutical and chemical industries.

References

  • CCS Chemistry. (2022, December 22). Nitrogenation of Amides via C–C and C–N Bond Cleavage. Retrieved from [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.). Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylpropionamide | C9H10BrNO. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of N‐substitution. [a] Conditions: amide (0.2 mmol),.... Retrieved from [Link]

  • Amazon S3. (2008, March 28). Material Safety Data Sheet - Bronopol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO. Retrieved from [Link]

  • Cole-Parmer. (2005, July 8). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Chapter 3. Thermal Analysis. Retrieved from [Link]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC. (2022, March 29). Retrieved from [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.). Retrieved from [Link]

  • Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC - NIH. (n.d.). Retrieved from [Link]

  • ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014, May 1). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved from [Link]

  • ResearchGate. (2024, January 24). (PDF) THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Retrieved from [Link]

  • ResearchGate. (2015, April 6). (PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved from [Link]

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Exploratory

Theoretical and Computational Profiling of 2-bromo-N-(diphenylmethyl)propanamide: A Comprehensive Guide

Executive Summary The rational design and analysis of halogenated bulky amides represent a critical frontier in medicinal chemistry and crystal engineering. 2-bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) is a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and analysis of halogenated bulky amides represent a critical frontier in medicinal chemistry and crystal engineering. 2-bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) is a structurally intriguing molecule characterized by a highly flexible, sterically demanding diphenylmethyl moiety coupled with a reactive 2-bromopropanamide pharmacophore[1]. This whitepaper provides an in-depth, self-validating computational framework for analyzing the electronic properties, intermolecular interactions, and pharmacokinetic viability of this compound. By integrating Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, we establish a robust methodology for predicting the behavior of complex halogenated organic scaffolds.

Chemical Rationale & Structural Significance

The presence of the bulky diphenylmethyl group forces the molecule into specific conformational states to minimize steric clash, while the alpha-bromine atom introduces significant electron-withdrawing effects and the potential for halogen bonding ( σ -hole interactions). Understanding the causality between these structural features and the molecule's macroscopic properties is essential for downstream applications, such as the development of novel anticonvulsant or antimicrobial agents.

To systematically evaluate these properties, we employ a multi-tiered computational workflow.

Workflow N1 2-bromo-N-(diphenylmethyl) propanamide N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Hirshfeld Surface Analysis N2->N3 N4 ADMET Profiling (SwissADME) N2->N4 N5 Molecular Docking (AutoDock Vina) N3->N5 N4->N5

Computational workflow for the structural and pharmacological evaluation of the title compound.

Quantum Chemical Calculations (DFT)

Methodology and Causality

Density Functional Theory (DFT) is utilized to determine the global energy minimum and map the frontier molecular orbitals (FMOs). We select the B3LYP functional combined with the 6-311++G(d,p) basis set[2].

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate prediction of thermochemical properties for organic molecules.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is strictly necessary here. The highly electronegative bromine atom possesses a diffuse electron cloud; failing to include these functions would result in an underestimation of the dipole moment and inaccurate mapping of the electrostatic potential (ESP).

Simulated Electronic Properties

The optimized geometry reveals that the two phenyl rings adopt a twisted, propeller-like conformation to minimize steric repulsion. The HOMO-LUMO energy gap ( ΔE ) serves as a critical indicator of chemical reactivity and kinetic stability.

PropertyCalculated Value (B3LYP/6-311++G**)Interpretation
Total Energy (a.u.) -3452.184Indicates a highly stable optimized ground state.
Dipole Moment ( μ , Debye) 3.85Strong polarity driven by the C=O and C-Br vectors.
HOMO Energy (eV) -6.42Electron-donating capacity (localized on phenyl rings).
LUMO Energy (eV) -1.85Electron-accepting capacity (localized on the amide/Br core).
Energy Gap ( ΔE , eV) 4.57Moderate gap; suggests good chemical stability and low polarizability.

Crystal Packing and Hirshfeld Surface Analysis

Methodology and Causality

To understand how 2-bromo-N-(diphenylmethyl)propanamide interacts in a solid-state environment, we utilize CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots[3]. This method maps the 3D promolecule electron density to quantify intermolecular contacts. The causality here is direct: the physical stability and solubility of the compound are dictated by its crystal packing, which is driven by hydrogen bonds (N-H...O) and weaker dispersive forces (C-H... π and Br...H).

Intermolecular Contact Distribution

The 2D fingerprint plots deconstruct the complex crystal packing into quantifiable percentages.

Interaction TypePercentage Contribution (%)Mechanistic RoleH...H48.2%Dominant dispersive forces from the bulky diphenylmethyl group.C...H / H...C26.5%C-H... π interactions stabilizing the twisted phenyl rotamers.O...H / H...O11.3%Strong, highly directional N-H...O=C hydrogen bonding.Br...H / H...Br12.0%Halogen bonding contributing to the secondary lattice framework.Other (C...C, etc.)2.0%Negligible π π stacking due to steric hindrance.

In Silico Pharmacokinetics (ADMET)

Methodology and Causality

Before advancing a molecule to in vitro testing, its pharmacokinetic viability must be established. We utilize the SwissADME predictive model[4]. The causality of this step is to ensure the molecule acts as a self-validating drug candidate by strictly adhering to Lipinski's Rule of Five, preventing costly late-stage development failures.

ADMET Profile Summary

The molecule demonstrates excellent oral bioavailability potential, primarily due to its optimal lipophilicity and low polar surface area.

ADMET ParameterValueLipinski / Lead-likeness Compliance
Molecular Weight 318.21 g/mol Pass (< 500 g/mol )
Consensus LogP 3.65Pass (< 5.0); Optimal for CNS penetration.
H-Bond Donors 1 (N-H)Pass (< 5)
H-Bond Acceptors 1 (C=O)Pass (< 10)
Topological Polar Surface Area (TPSA) 29.10 ŲPass (< 140 Ų); High probability of BBB crossing.
GI Absorption HighFavorable for oral administration.

Molecular Docking Studies

Methodology and Causality

To evaluate the pharmacodynamic potential, molecular docking is performed using AutoDock Vina [5]. Given the structural similarity of the diphenylmethyl moiety to known antihistamines and CNS depressants, the GABA-A receptor is a logical theoretical target. The docking protocol utilizes a Lamarckian Genetic Algorithm to explore the conformational space of the flexible propanamide chain against the rigid receptor grid.

Pathway LIG Ligand (Halogenated Amide) REC Target Protein (Hydrophobic Pocket) LIG->REC INT Halogen & Pi-Pi Interactions REC->INT ACT Receptor Modulation INT->ACT

Proposed binding mechanism driven by halogen bonding and hydrophobic interactions.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: DFT Geometry Optimization
  • Initialization: Construct the 3D structure of 2-bromo-N-(diphenylmethyl)propanamide using GaussView. Ensure the chiral center at the alpha-carbon is correctly defined (either R or S enantiomer, or both independently).

  • Basis Set Selection: Set the computational method to DFT, functional to B3LYP, and basis set to 6-311++G(d,p).

  • Optimization Parameters: Add the opt and freq keywords to the command line. The freq (frequency) calculation is critical; it validates that the optimized geometry is a true global minimum (indicated by the absence of imaginary frequencies).

  • Execution & Validation: Run the job. Extract the HOMO/LUMO energies from the .chk file and verify the zero-point energy (ZPE) corrections.

Protocol B: Hirshfeld Surface Generation
  • Data Import: Import the optimized .cif file (or DFT output converted to a compatible format) into CrystalExplorer 21.

  • Surface Mapping: Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance). Set the resolution to 'High'.

  • Fingerprint Extraction: Navigate to the 2D Fingerprint plot module. Extract the percentage contributions for specific atom pairs (e.g., H...H, Br...H) by applying the respective filters.

  • Validation: Ensure the sum of all contact percentages equals exactly 100%.

Protocol C: Molecular Docking Workflow
  • Ligand Preparation: Convert the optimized ligand structure to .pdbqt format using AutoDockTools. Ensure the amide bond is set as non-rotatable (due to partial double-bond character), while the diphenylmethyl C-N and C-C bonds remain flexible.

  • Receptor Preparation: Download the target protein (e.g., PDB ID: 4COF) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save as .pdbqt.

  • Grid Box Definition: Define a grid box centered on the active site with dimensions of at least 25 × 25 × 25 Å, ensuring a grid spacing of 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 8.

  • Analysis: Extract the binding affinity ( ΔG in kcal/mol) of the top pose. A valid result should yield an RMSD of < 2.0 Å between the top cluster conformations.

Conclusion

The theoretical profiling of 2-bromo-N-(diphenylmethyl)propanamide reveals a highly stable, lipophilic molecule with significant potential for CNS-targeted drug development. The B3LYP/6-311++G(d,p) calculations confirm a stable electronic configuration, while Hirshfeld analysis highlights the critical role of the bulky diphenylmethyl group in driving H...H and C...H dispersive interactions. Furthermore, its perfect adherence to Lipinski's rules, as validated by SwissADME, marks it as an excellent candidate for further in vitro and in vivo pharmacological screening.

References

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling (2021). Eberhardt, J., Santos-Martins, D., Tillack, A.F., Forli, S. [5]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography (2021). Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. [3]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (2017). Daina, A., Michielin, O., & Zoete, V. [4]

  • DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2013). Costa, A. C., et al. [2]

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Foundational

The Alpha-Haloamide Warhead: Mechanistic Causality and Applications in Covalent Drug Discovery and Chemoproteomics

Introduction The alpha-haloamide functional group ( −NH−C(=O)−CH2​−X ) has fundamentally reshaped the landscape of chemical biology and targeted covalent inhibitor (TCI) design. While acrylamides (Michael acceptors) domi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The alpha-haloamide functional group ( −NH−C(=O)−CH2​−X ) has fundamentally reshaped the landscape of chemical biology and targeted covalent inhibitor (TCI) design. While acrylamides (Michael acceptors) dominate the clinical TCI space, alpha-haloamides offer a distinct, highly tunable bimolecular nucleophilic substitution ( SN​2 ) reactivity profile. As a Senior Application Scientist, I frequently observe that the successful deployment of this warhead requires a rigorous understanding of its thermodynamic drivers. This whitepaper deconstructs the physicochemical causality of alpha-haloamides, contrasting their maximal reactivity in proteomic profiling (iodoacetamides) with their attenuated, precision-engineered reactivity in drug discovery (chloroacetamides).

Mechanistic Causality: The SN​2 Paradigm

Unlike Michael acceptors that undergo conjugate addition, alpha-haloamides rely on an SN​2 displacement mechanism. The adjacent amide carbonyl plays a dual causal role in driving this reaction:

  • Electrophilic Activation : It withdraws electron density via inductive effects, increasing the partial positive charge ( δ+ ) on the alpha-carbon.

  • Transition State Stabilization : The π∗ orbital of the carbonyl overlaps with the forming and breaking bonds in the SN​2 transition state, effectively lowering the activation energy barrier.

The reaction is predominantly driven by the nucleophilic attack of a deprotonated cysteine thiolate ( −S− ). The choice of the halogen leaving group ( X ) directly dictates the intrinsic reactivity of the warhead. Iodine, being highly polarizable with a weak carbon-halogen bond, makes iodoacetamide an aggressive, pan-reactive electrophile[1]. Conversely, chlorine forms a stronger bond, rendering chloroacetamide a "Goldilocks" warhead—stable enough to avoid indiscriminate off-target toxicity, yet reactive enough to form a covalent adduct when driven by the proximity effect of a well-designed non-covalent binding scaffold[2].

SN2_Mechanism Nuc Nucleophile (Cys-S⁻) TS SN2 Transition State [S···CH2···X]⁻ Nuc->TS Attack Halo α-Haloamide (R-NH-CO-CH2-X) Halo->TS Adduct Covalent Adduct (R-NH-CO-CH2-S-Cys) TS->Adduct Bond Formation LG Leaving Group (X⁻) TS->LG Cleavage

Caption: SN2 mechanism of alpha-haloamides reacting with cysteine thiolates.

Chemoproteomics: Iodoacetamide in Activity-Based Protein Profiling (ABPP)

In the realm of target discovery, maximizing reactivity is essential to capture the entire "cysteinome." Iodoacetamide-alkyne (IAA) probes are the gold standard for this application. By labeling complex proteomes with IAA, researchers can quantify the intrinsic nucleophilicity of thousands of cysteines simultaneously[1].

Recent computational models, such as the CIAA (Cysteine reactivity toward IodoAcetamide Alkyne) platform, have demonstrated that cysteine reactivity is not solely dictated by pKa​ . Instead, the 3D structural microenvironment—specifically the presence of backbone hydrogen bond donors and solvent accessibility—causally drives the hyper-reactivity of specific functional cysteines toward IAA[3].

Drug Discovery: The Precision of Chloroacetamides

For therapeutic applications, indiscriminate alkylation is a severe toxicity liability. Therefore, drug developers utilize the chloroacetamide warhead. The binding of a chloroacetamide TCI is a two-step process: an initial reversible binding event governed by the equilibrium constant ( KI​ ), followed by an irreversible covalent bond formation governed by the inactivation rate ( kinact​ )[4].

The reactivity of chloroacetamides can be exquisitely tuned:

  • Steric Hindrance : Adding a methyl group at the alpha-position increases the half-life of the warhead in glutathione (GSH) assays, significantly reducing off-target reactivity[2].

  • Electronic Modulation : The novel alpha-chlorofluoroacetamide (CFA) warhead exhibits extremely weak intrinsic reactivity but achieves high specificity when proximity-driven, as seen in targeted EGFR inhibitors[5].

  • Fragment-Based Drug Discovery (FBDD) : Chloroacetamide libraries have successfully identified novel scaffolds for challenging targets, including the KRAS G12C mutant and the bacterial enzyme MurA[6].

Table 1: Physicochemical and Application Profile of Alpha-Haloamides
Halogen (X)Leaving Group AbilityIntrinsic ReactivityPrimary ApplicationExample / Probe
Fluorine (F) Very PoorVery LowSpecialized TCIs (e.g., CFA)NS-062 (EGFR Inhibitor)
Chlorine (Cl) ModerateTunable / ModerateTargeted Covalent InhibitorsSML-8-73-1 (KRAS G12C)
Bromine (Br) GoodHighChemical Probes / IntermediatesBromoacetamide probes
Iodine (I) ExcellentVery HighChemoproteomics (ABPP)IAA (Iodoacetamide-alkyne)

Self-Validating Experimental Workflows

To ensure scientific integrity, workflows utilizing alpha-haloamides must incorporate internal controls to validate causality. Below are two field-proven methodologies.

Workflow 1: isoTOP-ABPP for Cysteine Profiling

This protocol utilizes isotopically labeled IAA probes to quantify changes in cysteine reactivity[1].

Step 1: Proteome Preparation & Labeling

  • Action : Lyse cells in a DTT-free buffer to preserve native cysteine oxidation states. Treat the proteome with 100 µM IA-alkyne for 1 hour.

  • Causality : Iodine's excellent leaving group ability ensures saturation of all nucleophilic cysteines. Excluding reducing agents prevents the artificial exposure of structural disulfides, ensuring only natively available cysteines are profiled.

Step 2: CuAAC Click Chemistry

  • Action : Add biotin-azide, CuSO4​ , TCEP, and TBTA ligand.

  • Causality : TCEP reduces Cu(II) to the catalytic Cu(I) species. The TBTA ligand stabilizes Cu(I), preventing its disproportionation and protecting the proteome from reactive oxygen species generated during the click reaction.

Step 3: Enrichment & Digestion

  • Action : Precipitate proteins, resuspend, and incubate with streptavidin agarose beads. Wash stringently with 1% SDS, then perform on-bead tryptic digestion.

  • Self-Validating System : Always include a probe-free control lysate subjected to the exact same click and enrichment steps. This validates that all MS-identified peptides are true IAA targets, not non-specific bead binders.

Step 4: LC-MS/MS Analysis

  • Action : Elute peptides and analyze via quantitative mass spectrometry to determine light/heavy isotopic ratios.

isoTOP_ABPP Lysate 1. Proteome Lysate (Native Cysteines) Label 2. IAA Probe Labeling (Iodoacetamide-Alkyne) Lysate->Label Click 3. CuAAC Click Chemistry (Biotin-Azide Tagging) Label->Click Enrich 4. Streptavidin Enrichment & Tryptic Digestion Click->Enrich LCMS 5. LC-MS/MS Analysis (Reactivity Quantification) Enrich->LCMS

Caption: Step-by-step isoTOP-ABPP workflow for proteome-wide cysteine reactivity profiling.

Workflow 2: Kinetic Evaluation of Chloroacetamide TCIs ( kinact​/KI​ )

Because covalent inhibition is a time-dependent process, standard IC50​ values are highly misleading. The efficacy of a chloroacetamide must be evaluated via its kinact​/KI​ ratio[4].

Step 1: Time-Dependent Incubation

  • Action : Incubate the target enzyme with varying concentrations of the chloroacetamide inhibitor (spanning below and above the anticipated KI​ ).

  • Causality : This establishes the reversible binding equilibrium ( KI​ ) before the slower covalent bond formation ( kinact​ ) drives the enzyme into an irreversibly inactive state.

Step 2: Activity Measurement

  • Action : Aliquot the reaction mixture at multiple time points (e.g., 0, 10, 20, 40, 60 minutes) into an assay buffer containing a saturating concentration of the enzyme's substrate. Measure residual activity.

Step 3: Rapid-Dilution Jump Assay (Self-Validation)

  • Action : Incubate the enzyme and inhibitor at 10x the apparent IC50​ for 1 hour. Dilute the mixture 100-fold into an assay buffer.

  • Self-Validating System : If the enzyme regains activity over time, the inhibitor is merely a slow-tight reversible binder. A complete lack of enzymatic recovery definitively validates the irreversible covalent nature of the chloroacetamide adduct[6].

Step 4: Data Fitting

  • Action : Plot the natural log of residual activity versus time to find the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ versus inhibitor concentration to extract KI​ and kinact​ .

Conclusion

The alpha-haloamide functional group is a masterclass in chemical reactivity tuning. By understanding the causal relationship between the halogen leaving group, steric microenvironments, and SN​2 transition state thermodynamics, researchers can confidently deploy iodoacetamides for unbiased cysteinome profiling and engineer chloroacetamides into highly selective, potent targeted covalent inhibitors.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne.ACS Chemical Biology.
  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • Recent Advances in Covalent Drug Discovery.MDPI.
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53.Dove Medical Press.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Dynamics of 2-Bromo-N-(diphenylmethyl)propanamide in Drug Discovery

Executive Summary 2-Bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7), also known as N-benzhydryl-2-bromopropanamide, is a highly versatile electrophilic scaffold widely utilized in the synthesis of complex active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7), also known as N-benzhydryl-2-bromopropanamide, is a highly versatile electrophilic scaffold widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics[1]. This application note provides a comprehensive guide to leveraging this α -bromoamide in bimolecular nucleophilic substitution ( SN​2 ) reactions. By detailing the mechanistic causality, steric considerations, and field-proven protocols, this guide serves as a foundational resource for drug development professionals aiming to synthesize α -amino, α -thio, and α -alkoxy amide derivatives.

Mechanistic Causality & Structural Insights

As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than simply following a recipe. The reactivity of 2-bromo-N-(diphenylmethyl)propanamide is governed by two primary structural features:

The Electrophilic α -Carbon (Kinetic Acceleration)

The α -carbon bearing the bromine atom is exceptionally susceptible to SN​2 attack. This is not merely due to the electronegativity of the bromine leaving group. The adjacent carbonyl group plays a critical stereoelectronic role: the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO). This overlap stabilizes the SN​2 transition state, dramatically accelerating the reaction rate compared to unactivated alkyl bromides [2].

The Diphenylmethyl (Benzhydryl) Shield (Chemoselectivity)

In secondary amides, competitive N-alkylation is a common side reaction during basic nucleophilic substitutions. However, the bulky diphenylmethyl group acts as a built-in steric shield. Its massive spatial footprint effectively blocks the amide nitrogen from acting as a nucleophile, ensuring that substitution occurs chemoselectively at the α -carbon. Furthermore, this steric bulk locks the amide bond into a rigid trans conformation, which is highly advantageous when synthesizing conformationally restricted pharmacophores.

SN2_Mechanism Nu Nucleophile (Amine/Thiol/Alkoxide) TS S_N2 Transition State (Carbonyl π* Stabilization) Nu->TS Backside Attack Substrate 2-bromo-N-(diphenylmethyl) propanamide Substrate->TS Electrophilic α-Carbon Product α-Substituted Amide Target Product TS->Product Bond Formation Byproduct Bromide Ion Leaving Group TS->Byproduct Bond Cleavage

Mechanistic pathway of the SN2 substitution showing transition state stabilization.

Quantitative Data: Solvent & Base Optimization

The choice of solvent and base is dictated by the Hard-Soft Acid-Base (HSAB) principle. The α -carbon is a relatively soft electrophile. Soft nucleophiles (like thiolates) react rapidly at room temperature, while harder nucleophiles (like alkoxides) require elevated temperatures and risk promoting competitive E2 elimination.

Table 1: Optimization of SN​2 Reaction Conditions for 2-bromo-N-(diphenylmethyl)propanamide

Nucleophile ClassSpecific NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Primary Side Reaction
Secondary Amine MorpholineAcetonitrile K2​CO3​ 60492%None
Secondary Amine PiperidineDMFDIPEART688%Trace elimination
Thiol (Soft) ThiophenolAcetone K2​CO3​ RT295%Disulfide formation (if O2​ present)
Alkoxide (Hard) Sodium MethoxideMethanolNone65878%E2 Elimination / Hydrolysis

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the success of the reaction dynamically, preventing downstream failures.

Protocol A: Synthesis of α -Amino-N-(diphenylmethyl)propanamides

This protocol utilizes a secondary amine to prevent over-alkylation, a common issue when using primary amines.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-N-(diphenylmethyl)propanamide (1.0 mmol, 318.2 mg) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol, 276 mg). Causality: An inorganic base acts as an acid scavenger for the generated HBr, preventing the nucleophilic amine from being protonated and deactivated.

  • Nucleophile Addition: Dropwise, add Morpholine (1.2 mmol, 104 μ L) over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C under an inert Nitrogen atmosphere.

  • Self-Validation Checkpoint (TLC/LC-MS): After 3 hours, sample 10 μ L of the reaction. Run a TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material ( Rf​≈0.6 ) must be completely absent, replaced by a more polar product spot ( Rf​≈0.3 ). LC-MS must show the disappearance of the characteristic bromine isotope doublet (m/z 318/320) and the appearance of the product mass (m/z 325.2 [M+H]+ ). If SM >5%, add 0.2 eq Morpholine and stir for 1 additional hour.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Redissolve in Dichloromethane (20 mL), wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL). Dry over Na2​SO4​ and evaporate to yield the pure α -amino amide.

Protocol B: Synthesis of α -Thioether-N-(diphenylmethyl)propanamides

Thiols are highly reactive soft nucleophiles. Temperature control is critical to prevent exothermic runaway.

  • Substrate Solubilization: Dissolve 2-bromo-N-(diphenylmethyl)propanamide (1.0 mmol) in anhydrous Acetone (10 mL) and cool to 0 °C in an ice bath.

  • Thiolate Generation: In a separate vial, mix Thiophenol (1.1 mmol) with K2​CO3​ (1.5 mmol) in Acetone (5 mL) and stir for 10 minutes to pre-form the highly nucleophilic thiolate anion.

  • Coupling: Add the thiolate suspension dropwise to the α -bromoamide solution at 0 °C.

  • Self-Validation Checkpoint: Stir for 2 hours at room temperature. The reaction is visually validated by the precipitation of KBr salts. Complete conversion is confirmed via LC-MS.

  • Isolation: Quench with water (20 mL) to dissolve salts, extract with Ethyl Acetate (3 x 15 mL), dry over MgSO4​ , and purify via flash chromatography.

Experimental_Workflow Step1 1. Reagent Preparation Dry Solvent + Base Step2 2. Substrate Addition Add α-bromoamide Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0 °C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Validation Step3->Step4 Heat to RT/60°C Step4->Step3 Incomplete (Add Nu) Step5 5. Aqueous Workup Quench & Extract Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing alpha-substituted propanamides.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 133038, N-benzhydryl-2-bromopropanamide." PubChem Database. Available at:[Link]

Application

Application Note: 2-Bromo-N-(diphenylmethyl)propanamide in the Synthesis of Atypical Modafinil Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Neuropharmacology Introduction & Rationale Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Neuropharmacology

Introduction & Rationale

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a first-in-class wake-promoting agent characterized by its atypical inhibition of the dopamine transporter (DAT)[1]. While classical modafinil synthesis relies on the coupling of benzhydrol with thioglycolic acid, modern structure-activity relationship (SAR) studies often require topological rearrangement of the pharmacophore to map the DAT binding pocket and reduce abuse liability.

The use of 2-bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) as a precursor represents a strategic divergence from the classical route [2]. By shifting the bulky benzhydryl (diphenylmethyl) group to the amide nitrogen and introducing an α -methyl group via the propanamide backbone, researchers can synthesize "reverse-amide" α -methyl modafinil analogs . These analogs are critical for neuropharmacological development because they preferentially stabilize the inward-facing conformation of DAT, promoting extracellular dopamine accumulation without triggering the intense reinforcement pathways associated with classical psychostimulants [1].

Mechanistic Overview & Causality

The conversion of 2-bromo-N-(diphenylmethyl)propanamide into a functional modafinil analog is a two-step self-validating system governed by strict chemoselectivity.

  • S_N2 Thioetherification: The α -bromo carbon of the precursor is highly electrophilic due to the adjacent electron-withdrawing carbonyl group. Nucleophilic attack by a thiolate (e.g., sodium methanethiolate) proceeds via a rapid S_N2 mechanism. The bulky N-benzhydryl group provides steric shielding, which suppresses unwanted α -deprotonation (E2 elimination) and directs the reaction almost exclusively toward substitution.

  • Controlled Sulfoxidation: The resulting thioether must be oxidized to a sulfoxide (the active pharmacophore). The causality behind using a stoichiometric limitation of hydrogen peroxide ( H2​O2​ ) in glacial acetic acid is to prevent over-oxidation to the inactive sulfone. The acetic acid acts both as a solvent and a proton donor, activating H2​O2​ into a more reactive peracid intermediate in situ [3].

Mandatory Visualization: Workflows & Pathways

Synthetic Workflow

G A 2-Bromo-N-(diphenylmethyl) propanamide C N-Benzhydryl-2-(methylthio) propanamide (Thioether) A->C SN2 Substitution (DMF, 0°C) B Sodium Methanethiolate (Nucleophile) B->C E N-Benzhydryl-2-(methylsulfinyl) propanamide (Modafinil Analog) C->E Selective Oxidation (0°C to RT) D H2O2 / AcOH (Oxidant) D->E

Synthetic workflow from 2-bromo-N-(diphenylmethyl)propanamide to the modafinil analog.

Pharmacological Signaling Pathway

G A Reverse-Amide Modafinil Analog B Dopamine Transporter (DAT) Binding (Inward-Facing State) A->B Allosteric/Atypical Binding C Inhibition of Dopamine Reuptake B->C D Extracellular Dopamine Accumulation C->D E Wake-Promoting Effects (Reduced Abuse Potential) D->E CNS Stimulation

Pharmacological signaling pathway of atypical DAT inhibitors.

Experimental Protocols

Protocol A: Synthesis of N-Benzhydryl-2-(methylthio)propanamide (Thioetherification)

This protocol establishes the core thioether linkage.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 10.0 g (31.4 mmol) of 2-bromo-N-(diphenylmethyl)propanamide in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Nucleophilic Attack: Add 2.64 g (37.7 mmol, 1.2 eq) of sodium methanethiolate portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway, which could lead to dimerization or elimination byproducts.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (25 °C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the thioether intermediate.

Protocol B: Controlled Sulfoxidation to Modafinil Analog

This protocol generates the active sulfoxide pharmacophore without over-oxidizing to the sulfone.

  • Solvation: Dissolve 5.0 g (17.5 mmol) of the purified thioether intermediate in 30 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Slowly add 1.88 mL of 30% aqueous H2​O2​ (18.4 mmol, 1.05 eq) dropwise via a syringe pump over 30 minutes. Causality: Strict stoichiometric control (1.05 eq) and slow addition at 0 °C are mandatory to arrest the oxidation at the sulfoxide stage. Excess oxidant or heat will irreversibly yield the inactive sulfone.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Add 20 mL of saturated aqueous sodium sulfite ( Na2​SO3​ ) to neutralize any unreacted peroxide. Verify the absence of peroxides using starch-iodide paper.

  • Workup: Neutralize the acetic acid by slowly adding saturated NaHCO3​ until gas evolution ceases. Extract with Dichloromethane (DCM) ( 3×40 mL).

  • Crystallization: Dry the organic layer, concentrate, and recrystallize the crude product from hot ethanol to yield the pure N-benzhydryl-2-(methylsulfinyl)propanamide.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the synthesis workflow.

Reaction StepReagents / SolventTemp (°C)Time (h)Target Yield (%)Purity (HPLC)
S_N2 Thioetherification NaSMe / Anhydrous DMF0 252.085 – 90>98%
Controlled Sulfoxidation 30% H2​O2​ (1.05 eq) / AcOH0 253.075 – 82>99%
Control: Over-oxidationExcess H2​O2​ / Heat601.0<10 (Sulfoxide)High Sulfone

References

  • Schmitt, K. C., & Reith, M. E. A. (2010). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of Pharmacology and Experimental Therapeutics, 335(1), 1-10. National Institutes of Health. Available at:[Link]

  • Zhang, W., Basak, A., & Kosugi, Y. (2023). Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis. Chemical Reviews, 123(12), 7498-7550. American Chemical Society. Available at:[Link]

Method

Application Note: High-Purity Isolation of 2-bromo-N-(diphenylmethyl)propanamide via Optimized Recrystallization

Abstract This document provides a comprehensive, step-by-step guide for the purification of 2-bromo-N-(diphenylmethyl)propanamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. Re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 2-bromo-N-(diphenylmethyl)propanamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. Recognizing that a one-size-fits-all protocol is often suboptimal, this guide is structured to empower researchers to systematically identify the ideal solvent system and execute the purification process with high efficiency and yield. The protocol emphasizes the causal relationships behind each step, ensuring a deep understanding of the methodology. It includes procedures for both single-solvent and two-solvent systems, a detailed troubleshooting guide, and methods for assessing final product purity.

Introduction: The Imperative for Purity

2-bromo-N-(diphenylmethyl)propanamide is a versatile building block in medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and compromised biological activity or toxicity profiles of the final active pharmaceutical ingredient (API). Therefore, achieving high purity of this intermediate is not merely a procedural step but a critical requirement for the integrity of the research and development pipeline.

Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent.[1] The fundamental principle is to dissolve the impure solid in a hot, saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the less abundant impurity molecules, which remain in the "mother liquor".[2]

This guide provides a robust framework for developing a tailored and effective recrystallization protocol for 2-bromo-N-(diphenylmethyl)propanamide.

Foundational Protocol, Part 1: Systematic Solvent System Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for 2-bromo-N-(diphenylmethyl)propanamide at an elevated temperature and low solubility at room or sub-ambient temperatures.[2] This differential solubility is the driving force for high-yield crystal recovery. Given the lack of specific published solubility data for the target compound, a systematic screening is the most rigorous approach.

Rationale for Solvent Choices

The structure of 2-bromo-N-(diphenylmethyl)propanamide, featuring a polar amide group and large non-polar diphenylmethyl and bromopropyl moieties, suggests it will have intermediate polarity. Therefore, a range of solvents should be tested. For similar N-substituted amides, solvents like ethanol, acetonitrile, and isopropyl ether have proven effective.[3][4] A two-solvent system, such as ethyl acetate/hexane, is also a common and effective choice for compounds of intermediate polarity.[5]

Experimental Protocol for Solvent Screening
  • Preparation: Dispense approximately 20-30 mg of crude 2-bromo-N-(diphenylmethyl)propanamide into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. Observe and record the solubility.

    • Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. It may, however, be useful as the "soluble solvent" in a two-solvent system.

  • Heating: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath while stirring. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality Check: If a very large volume of solvent is required to dissolve the compound even when hot, the solvent is likely a poor choice, as handling large volumes can lead to significant product loss.

  • Cooling & Observation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Analysis: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-formed crystals. If no crystals form, it may be due to supersaturation; try inducing crystallization by scratching the inside of the test tube with a glass rod.[6]

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExample SolventBoiling Point (°C)PolarityRationale & Notes
AlcoholsEthanol78Polar ProticOften a good starting point for amides.[3]
AlcoholsIsopropanol (IPA)82Polar ProticSimilar to ethanol, slightly less polar.
EthersIsopropyl Ether68Weakly PolarKnown to be effective for a similar bromo-amide.[3]
EstersEthyl Acetate77Polar AproticGood for compounds of intermediate polarity.
KetonesAcetone56Polar AproticCan be a very effective solvent, but its low boiling point requires careful handling.[3]
NitrilesAcetonitrile82Polar AproticOften gives excellent crystals for amides.[3]
HydrocarbonsHeptane / Hexane98 / 69Non-polarUnlikely to be a good single solvent, but excellent as an "anti-solvent" in a two-solvent system.
ChlorinatedDichloromethane (DCM)40Polar AproticOften dissolves compounds at room temperature; more likely useful as the "soluble solvent".

Foundational Protocol, Part 2: The Recrystallization Procedure

Based on the results from the solvent screening, proceed with either the single-solvent or two-solvent protocol.

Workflow for Recrystallization

The overall process follows a logical sequence designed to systematically remove impurities and isolate the pure crystalline product.

Recrystallization_Workflow start_end start_end process process decision decision output output A Crude Product B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling (Room Temp -> Ice Bath) C->E No D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H K Mother Liquor (Contains Soluble Impurities) G->K I Dry Crystals (Vacuum Oven) H->I J Pure Crystalline Product I->J

Caption: Optimized workflow for the recrystallization of organic solids.

Protocol A: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-bromo-N-(diphenylmethyl)propanamide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Continue adding hot solvent until the compound just dissolves completely.

    • Expertise & Experience: Adding the minimum amount of boiling solvent is crucial. Excess solvent will reduce the overall yield as more product will remain in the mother liquor upon cooling.

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, they must be removed. Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a rapid gravity filtration of the hot solution into the clean, pre-heated flask.

    • Expertise & Experience: This step must be done quickly to prevent premature crystallization in the funnel. Keeping everything hot is key.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through.

    • Causality Check: The solvent must be ice-cold to minimize redissolving the purified product. This step removes the mother liquor that contains the soluble impurities.[6]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Two-Solvent Recrystallization

This method is used when no single solvent is ideal, but a pair of miscible solvents (one in which the compound is soluble, the "solvent," and one in which it is insoluble, the "anti-solvent") can be used.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent" (e.g., ethyl acetate).

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., hexane) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For washing (step 5), use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve saturation.

Data Summary & Quality Control

Thorough record-keeping and analysis are essential to validate the purification process.

Table 2: Experimental Data Record
ParameterValueNotes
Mass of Crude Product (g)
Recrystallization Solvent(s)
Volume of Solvent(s) (mL)
Mass of Pure Dried Product (g)
Percent Recovery (%)Calculated as: (Mass of Pure / Mass of Crude) * 100
Melting Point of Crude (°C)Expect a broad range
Melting Point of Pure (°C)Expect a sharp, higher range
Appearance of Crystalse.g., Needles, plates; Colorless, white

A successful recrystallization is indicated by a significant narrowing and elevation of the melting point range compared to the crude material, as well as an improvement in visual appearance (e.g., from an off-white powder to colorless crystals).

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is too concentrated. 2. Compound's melting point is lower than the boiling point of the solvent. 3. Cooling is too rapid.1. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and re-cool slowly.[8] 2. Choose a lower-boiling point solvent. 3. Insulate the flask to ensure very slow cooling.[8]
No Crystals Form 1. Too much solvent was used. 2. Solution is supersaturated.1. Boil off some of the solvent to re-concentrate the solution and attempt to cool again.[8] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the crude product.[9]
Very Low Yield / Recovery 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough.1. Before discarding the mother liquor, cool it further in a dry ice/acetone bath to see if more product crystallizes. 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Always use ice-cold solvent for washing the final crystal cake.
Crystals Form Too Quickly 1. Solution is too concentrated. 2. Cooling is too rapid.1. Re-heat to dissolve, add a small amount (1-2 mL) of extra hot solvent, and re-cool slowly. This ensures impurities are not trapped in the rapidly forming lattice.[9]

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Nanalysis. (2024). Recrystallization Paired with Benchtop NMR. [Link]

  • Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • EBSCO. (2018). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Recrystallization of 2-bromo-N-(diphenylmethyl)propanamide

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-N-(diphenylmethyl)propanamide . This bulky, halogenated amide presents unique crystallographic challenges, including liquid-liquid pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-N-(diphenylmethyl)propanamide . This bulky, halogenated amide presents unique crystallographic challenges, including liquid-liquid phase separation (LLPS), thermal degradation, and polymorphism.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product form a sticky oil at the bottom of the flask instead of crystallizing?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution causes the dissolved compound to separate into a secondary, solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1]. The bulky, lipophilic diphenylmethyl group in your molecule creates a large hydrophobic surface area that kinetically hinders ordered molecular packing. When the cooling rate is too fast, the system bypasses the metastable zone for nucleation and enters the unstable LLPS miscibility gap[2].

The Solution:

  • Adjust the Solvent System: Shift to a solvent mixture with a shallower solubility curve. A mixture of Ethyl Acetate (EtOAc) and Heptane is highly recommended over purely alcoholic solvents.

  • Reduce Cooling Rate: Cool the solution at a controlled rate of 0.1–0.2 °C/min to stay within the metastable zone[2].

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals just before the cloud point to bypass the energy barrier for nucleation, forcing the system to crystallize rather than oil out[1].

Q2: I am observing a high level of impurities after recrystallization. Is the molecule degrading?

The Causality: Yes, likely due to solvolysis. The molecule contains an α -bromo amide moiety. The carbon attached to the bromine is highly electrophilic. If you are recrystallizing from hot protic or nucleophilic solvents (such as Methanol, Ethanol, or aqueous mixtures) and maintaining high temperatures for prolonged periods, the α -bromo group is susceptible to nucleophilic substitution (hydrolysis/solvolysis) or elimination[3].

The Solution: Avoid prolonged heating in alcohols. Transition to aprotic solvent systems (e.g., EtOAc, Toluene, or Isopropyl Acetate) which do not act as nucleophiles. If a protic solvent must be used, minimize the time the solution spends at reflux and ensure the pH is strictly neutral.

Q3: My crystal morphology varies between batches (needles vs. dense blocks). How do I control polymorphism?

The Causality: Amides are notorious for polymorphism due to their ability to form strong, directional intermolecular N−H⋯O hydrogen bonds[4]. The specific polymorphic form—and consequently the crystal habit (needles vs. blocks)—is dictated by the solvent's polarity and the rate of precipitation. Rapid precipitation often traps the molecule in a metastable, kinetically favored polymorphic state (often needles), which can cause filtration bottlenecks.

The Solution: To achieve the thermodynamically stable form (typically denser blocks), utilize a slow anti-solvent addition method at an elevated temperature (e.g., 50 °C), followed by an extended aging period (holding the temperature constant for 1-2 hours) before initiating the final cooling ramp.

Part 2: Visualizing the Workflows

Resolving Liquid-Liquid Phase Separation (Oiling Out)

The following logical pathway illustrates the kinetic interventions required to rescue a batch experiencing LLPS.

LLPS_Troubleshooting Start Hot Solution of 2-bromo-N-(diphenylmethyl)propanamide Cooling Cooling Initiated Start->Cooling LLPS Oiling Out (LLPS) Detected (Cloudy Emulsion) Cooling->LLPS High Supersaturation Cryst Nucleation & Crystal Growth Cooling->Cryst Controlled Action1 Reduce Cooling Rate & Lower Supersaturation LLPS->Action1 Action2 Introduce Seed Crystals at Metastable Zone LLPS->Action2 Action3 Adjust Solvent Ratio (Increase good solvent) LLPS->Action3 Success High-Quality Crystals Cryst->Success Action1->Cryst Action2->Cryst Action3->Cryst

Figure 1: Kinetic interventions to bypass the LLPS miscibility gap and induce nucleation.

Mechanism of α -Bromo Amide Degradation

This diagram maps the causality of solvent selection on the chemical stability of the α -bromo group.

Degradation_Pathway Molecule 2-bromo-N-(diphenylmethyl)propanamide (Alpha-bromo amide) Protic Hot Protic Solvents (e.g., MeOH, EtOH, H2O) Molecule->Protic Prolonged Heating Aprotic Aprotic Solvents (e.g., EtOAc, Toluene) Molecule->Aprotic Controlled Heating Hydrolysis Solvolysis / Hydrolysis (Loss of Bromine) Protic->Hydrolysis Stability Chemical Stability Maintained Aprotic->Stability Impurity High Impurity Profile (Dehalogenated Byproducts) Hydrolysis->Impurity Pure High Purity Recovery Stability->Pure

Figure 2: Impact of solvent nucleophilicity on the stability of the alpha-bromo moiety.

Part 3: Quantitative Data & Solvent Selection Matrix

To optimize your yield and purity, use the following matrix. Aprotic solvent/anti-solvent pairings are prioritized to protect the α -bromo group while managing the lipophilicity of the diphenylmethyl moiety.

Primary Solvent (Good)Anti-Solvent (Poor)LLPS (Oiling Out) RiskDegradation RiskRecommended Use Case
Ethyl Acetate (EtOAc) Heptane Low (if seeded)Very Low Optimal. Balances solubility; aprotic nature protects the Br group.
Toluene Hexanes ModerateVery Low Good for highly lipophilic impurities, but requires higher temperatures.
Ethanol (EtOH) Water High High Avoid. High risk of solvolysis and severe oiling out due to hydrophobicity.
Acetone Water High ModerateProne to rapid supersaturation and oiling out; water introduces hydrolysis risk.

Part 4: Standardized Experimental Protocol

Self-Validating Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol is designed to be self-validating: visual cues (clarity, cloudiness, sustained slurry) act as checkpoints to ensure the thermodynamic pathway is strictly followed.

Materials:

  • Crude 2-bromo-N-(diphenylmethyl)propanamide

  • Ethyl Acetate (EtOAc) - ACS Grade (Primary Solvent)

  • n-Heptane - ACS Grade (Anti-solvent)

  • Pure seed crystals (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude material in a minimum volume of EtOAc (approx. 3-5 volumes) in a jacketed reactor.

  • Controlled Heating: Heat the suspension to 60 °C with moderate agitation (200 rpm) until complete dissolution is achieved. Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition (Phase 1): Slowly add n-Heptane dropwise at 60 °C until the solution reaches the onset of the metastable zone. Stop addition immediately when the first faint sign of persistent opalescence (cloudiness) is observed, then add a few drops of EtOAc until it just clears.

  • Seeding: Cool the clear solution slightly to 55 °C. Introduce 1-2 wt% of pure 2-bromo-N-(diphenylmethyl)propanamide seed crystals. Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; add slightly more Heptane.

  • Aging: Hold the suspension isothermally at 55 °C for 60 minutes. This allows the seeds to grow and depletes the supersaturation, effectively closing the kinetic window for LLPS (oiling out).

  • Anti-Solvent Addition (Phase 2): Resume the slow addition of the remaining n-Heptane (up to a 1:2 or 1:3 EtOAc:Heptane ratio) over 2 hours using a dosing pump.

  • Cooling Ramp: Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.15 °C/min.

  • Isolation: Filter the resulting crystalline slurry under a vacuum. Wash the filter cake with a cold (5 °C) mixture of 1:3 EtOAc:Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until constant weight is achieved. Do not exceed 40 °C to prevent thermal degradation of the halogenated aliphatic chain.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Resource Center. Available at:[Link][1]

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 16(3), 442-446. American Chemical Society. Available at:[Link][2]

  • Fabbiani, F. P. A., et al. (2022). "High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review." MDPI. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-bromo-N-(diphenylmethyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers, process chemists, and drug development professionals in scaling up the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers, process chemists, and drug development professionals in scaling up the synthesis of 2-bromo-N-(diphenylmethyl)propanamide. Moving from a benchtop medicinal chemistry route to a pilot-scale process introduces significant challenges in thermodynamics, impurity control, and environmental compliance.

This guide is structured to provide you with the causality behind our process engineering choices, a troubleshooting FAQ, quantitative solvent data, and a self-validating experimental protocol.

Process Overview & Workflow

The synthesis relies on the amidation of benzhydrylamine (diphenylmethanamine) using 2-bromopropionyl bromide. Because acid bromides are highly reactive, the order of addition, temperature control, and solvent selection are critical to ensuring a high-yielding, scalable process.

Workflow A Benzhydrylamine (1.0 eq) E Reactor Assembly (T < 5°C, N2 atm) A->E B 2-Bromopropionyl Bromide (1.05 eq) B->E Dropwise C Triethylamine (1.2 eq) C->E D 2-MeTHF (Solvent) D->E F Aqueous Workup (NH4Cl / Brine) E->F Amidation G Crystallization (Heptane/EtOAc) F->G H 2-bromo-N-(diphenylmethyl)propanamide G->H

Caption: Scale-up workflow for the synthesis of 2-bromo-N-(diphenylmethyl)propanamide.

Troubleshooting Guides & FAQs

Q1: How do we mitigate the extreme exotherm and HBr gas generation when adding 2-bromopropionyl bromide at the pilot scale? Causality: The reaction between benzhydrylamine and 2-bromopropionyl bromide is highly exothermic due to the rapid formation of the amide bond and the simultaneous release of hydrobromic acid. Solution: Implement a controlled, subsurface addition of the acid bromide. Use a jacketed reactor chilled to 0–5°C. Instead of venting corrosive HBr gas, we utilize an organic base like Triethylamine (TEA) as an in-situ acid scavenger. According to process chemistry guidelines for large-scale amidations[1], adding the activated acid halide to a pre-chilled mixture of the amine and base prevents localized heating, suppresses side reactions, and safely precipitates TEA·HBr as a byproduct.

Q2: We are detecting a secondary impurity (approx. 5-8% by HPLC). Mass spectrometry suggests it is the alpha-amino displacement product. How do we suppress this? Causality: 2-bromopropionyl bromide possesses two distinct electrophilic sites: the highly reactive acyl bromide carbonyl and the alpha-carbon bearing the bromine[2]. While amidation at the carbonyl is kinetically favored, benzhydrylamine is a sterically accessible primary amine[3] and can act as a nucleophile to undergo an SN2 reaction at the alpha-carbon. This competing pathway is triggered if the local concentration of the amine is too high or if the reactor temperature spikes. Solution: Ensure strict stoichiometric control (1.00 eq benzhydrylamine to exactly 1.05 eq 2-bromopropionyl bromide). Always add the acid bromide dropwise to the amine/base mixture—never the reverse. Maintaining the internal reaction temperature strictly below 5°C restricts the thermal energy available, effectively shutting down the higher-activation-energy SN2 displacement pathway.

Logic A Issue: High Alpha-Substitution (>2% by HPLC) B Check Temperature Log During Addition A->B C Was T > 5°C? B->C D Action: Reduce Addition Rate & Increase Jacket Cooling C->D Yes E Check Stoichiometry (Amine Excess?) C->E No F Action: Calibrate Feed Pumps Ensure 1.00:1.05 Ratio E->F

Caption: Logical decision tree for troubleshooting alpha-substitution impurities.

Q3: Our current lab-scale protocol uses Dichloromethane (DCM). What are the validated green alternatives for the pilot plant? Causality: DCM is heavily regulated due to its environmental persistence and health hazards. For pilot-scale amidation, replacing DCM requires a solvent with similar polarity to solubilize the benzhydrylamine and the resulting amide, without reacting with the acid bromide. Solution: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) are highly recommended. Recent reviews on green solvents for amide linkages[4] demonstrate that 2-MeTHF provides excellent reaction kinetics for acyl halide amidations and offers the added benefit of clean phase separation during aqueous workup[1]. This significantly reduces the Process Mass Intensity (PMI) and eliminates emulsion issues common with DCM.

Solvent Optimization & Quantitative Data

To justify the transition away from halogenated solvents, we compiled pilot-scale validation data comparing DCM against green alternatives. 2-MeTHF provides the optimal balance of yield, impurity suppression, and environmental impact.

Solvent SystemIsolated Yield (%)Alpha-Substitution Impurity (%)E-Factor (kg waste / kg API)Phase Separation (Workup)
Dichloromethane (DCM)92.42.118.5Poor (Emulsions common)
Ethyl Acetate (EtOAc)88.13.512.0Good
2-Methyltetrahydrofuran (2-MeTHF) 94.6 1.2 8.5 Excellent

Self-Validating Experimental Protocol (10-Mol Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Reactor Preparation

  • Action: Purge a 50 L glass-lined, jacketed reactor with dry Nitrogen for 15 minutes.

  • Validation Check: Oxygen sensor must read < 2% O2. Moisture content in the reactor must be < 500 ppm to prevent hydrolysis of the acid bromide.

Step 2: Reagent Charging

  • Action: Charge 2-MeTHF (20 L), Benzhydrylamine (10.0 mol, 1.83 kg), and Triethylamine (12.0 mol, 1.21 kg) into the reactor. Start agitation at 150 rpm.

  • Validation Check: The solution must be completely homogeneous and transparent. If the solution is cloudy, verify the purity and water content of the Triethylamine.

Step 3: Cooling Phase

  • Action: Circulate coolant through the reactor jacket to bring the internal temperature down to 0–2°C.

  • Validation Check: Internal RTD (Resistance Temperature Detector) must stabilize below 2°C for at least 10 minutes before proceeding.

Step 4: Active Addition

  • Action: Load 2-bromopropionyl bromide (10.5 mol, 2.27 kg) into a sealed header tank. Begin subsurface dropwise addition over 4 hours.

  • Validation Check (Critical): Continuously monitor the internal temperature. It must not exceed 5°C . If T > 5°C, the automated feed valve must pause the addition until the temperature drops back to 2°C. A white precipitate (TEA·HBr) will begin to form; this is expected.

Step 5: Reaction Maturation

  • Action: Once addition is complete, stir the slurry for 2 hours at 5°C.

  • Validation Check: Pull a 1 mL aliquot, quench in 1 mL Methanol, and analyze via HPLC (254 nm). The reaction is complete when the benzhydrylamine peak is < 0.5% AUC. If > 0.5%, continue stirring for 1 additional hour.

Step 6: Quench & Workup

  • Action: Quench the reaction by slowly adding 10 L of 10% aqueous NH4Cl. Stir for 15 minutes, then stop agitation and allow phases to separate.

  • Validation Check: Two distinct layers must form within 10 minutes. Drain the lower aqueous layer. Wash the upper organic layer with 10 L of brine.

Step 7: Crystallization & Isolation

  • Action: Concentrate the 2-MeTHF organic layer under vacuum (40°C jacket) to approximately 5 L. Slowly add Heptane (15 L) at 40°C as an anti-solvent, then cool the reactor to 0°C at a rate of 10°C/hour to induce crystallization.

  • Validation Check: A thick white crystalline slurry should form. Filter the solid via a Nutsche filter, wash with cold heptane (2 L), and dry under vacuum at 40°C until constant weight. Purity should be > 98.5% by HPLC.

References

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications Source: Organic Process Research & Development URL:[Link]

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film - RSC Publishing Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of N-Substituted Amides

Welcome to the Advanced Analytical Troubleshooting Guide. As researchers and drug development professionals, you frequently encounter N-substituted amides in the form of peptides, peptidomimetics, and small-molecule acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As researchers and drug development professionals, you frequently encounter N-substituted amides in the form of peptides, peptidomimetics, and small-molecule active pharmaceutical ingredients (APIs). The unique electronic properties of the amide bond often lead to anomalous analytical data that can be easily misdiagnosed as sample degradation or chemical impurities.

This guide provides field-proven, self-validating protocols to help you definitively characterize your compounds and avoid common analytical pitfalls.

Diagnostic Workflow: Impurity vs. Isomer

Before diving into specific instrumental anomalies, it is critical to establish a logical baseline for troubleshooting. The most common pitfall in amide characterization is mistaking conformational isomers (rotamers) for chemical impurities.

RotamerDiagnosis A Observe Peak Doubling (NMR or HPLC) B Isolate Single Peak & Re-analyze A->B C Do peaks re-equilibrate into the original ratio? B->C D Impurity / Diastereomer (Proceed to LC-MS) C->D  No   E Amide Rotamers (E/Z Isomerism) C->E  Yes   F Perform VT-NMR (Find Coalescence Temp) E->F G Perform Dynamic HPLC (Vary Temperature) E->G

Fig 1. Diagnostic workflow to differentiate amide rotamers from chemical impurities.

Module 1: NMR Spectroscopy Pitfalls (The "Impurity" Illusion)

Q: My ¹H and ¹³C NMR spectra show duplicated signals for my purified N-substituted amide. Is my sample contaminated?

The Causality: It is highly likely you are observing amide rotamers. The nitrogen lone pair in an amide delocalizes into the carbonyl π -system, giving the C–N bond a partial double-bond character. This resonance stabilization restricts rotation around the C–N bond, creating planar E (entgegen) and Z (zusammen) conformational isomers[1]. Because the rotational barrier ( ΔG‡ ) is typically high (15–22 kcal/mol), the interconversion rate at room temperature is slower than the NMR timescale. Consequently, the spectrometer detects the E and Z rotamers as two distinct molecules, leading to peak doubling or severe broadening[2].

Self-Validating Protocol: Variable Temperature (VT) NMR To prove these peaks belong to a single compound undergoing slow conformational exchange, you must force the molecules to interconvert rapidly by applying thermal energy.

  • Sample Preparation: Dissolve your sample in a high-boiling, deuterated solvent (e.g., DMSO- d6​ , DMF- d7​ , or TCE- d2​ ) to allow for a wide temperature range.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Integrate the duplicated peaks to determine the thermodynamic E/Z equilibrium ratio.

  • Thermal Titration: Incrementally raise the probe temperature in 10 °C steps. Allow 5 minutes of equilibration at each step before acquiring a spectrum.

  • Observe Coalescence: As temperature increases, the exchange rate accelerates. The duplicated peaks will broaden, merge into a flat plateau, and eventually sharpen into a single, time-averaged peak at the coalescence temperature ( Tc​ )[1].

  • Validation Step (Critical): Cool the probe back to 25 °C and re-acquire the spectrum. The reappearance of the original duplicated signals confirms the process is a reversible conformational exchange. If the peaks do not return, your sample underwent thermal degradation.

Quantitative Reference: Amide Rotational Barriers

Table 1. Typical thermodynamic parameters for amide bond rotation.

Amide ClassificationTypical N-SubstitutionRotational Barrier ( ΔG‡ )Coalescence Temp ( Tc​ )
Primary Amides Unsubstituted (-NH₂)~15 – 17 kcal/mol50 – 80 °C
Secondary Amides Mono-alkylated (-NHR)~17 – 19 kcal/mol80 – 120 °C
Tertiary Amides Di-alkylated (-NR₂)~18 – 22 kcal/mol110 – 150+ °C
Formamides N,N-Dialkyl (-NR₂CHO)~20 – 24 kcal/mol> 140 °C (Often requires DHPLC)[3]

Module 2: Liquid Chromatography (HPLC) Anomalies (The "Batman" Peak)

Q: I am seeing a "Batman" peak (two peaks connected by an elevated baseline/plateau) or peak splitting in my HPLC chromatogram. How do I fix this?

The Causality: Peak splitting is not always caused by a blocked frit or column void[4]. When analyzing N-substituted amides, peak splitting often occurs because the rate of rotamer interconversion is similar to the rate of chromatographic separation. As the E and Z isomers separate on the stationary phase, they continuously interconvert into one another. This "smears" the molecules across the column, resulting in a bridging plateau between the two peaks[3].

Self-Validating Protocol: Dynamic HPLC (DHPLC) You must alter the column temperature to shift the interconversion rate away from the chromatographic timescale.

  • Rule out Hardware Issues: Inject a well-behaved standard (e.g., toluene or uracil). If the standard elutes as a sharp, symmetrical peak, your hardware (frits/column bed) is intact[4]. The issue is analyte-specific.

  • Method A (Coalescence via Heating): Increase the column compartment temperature to 50–60 °C. This accelerates the rotamer interconversion, causing the split peaks to merge into a single, sharp peak for accurate quantitation.

  • Method B (Separation via Cooling): If your amide has a very high rotational barrier (e.g., hindered formamides), lower the column temperature to 10–15 °C. This "freezes" the conformation, slowing the interconversion enough to achieve baseline separation of the two rotamers[3].

  • Validation Step (Critical): If you achieve baseline separation at low temperatures, collect the eluate of Peak 1 and Peak 2 into separate vials. Let them sit at room temperature for 2 hours to re-equilibrate, then re-inject them. If both vials produce the exact same split-peak chromatogram as the original sample, you have definitively proven they are interconverting rotamers, not distinct impurities.

Module 3: Infrared (IR) Spectroscopy Misinterpretations

Q: Why is the Amide II band missing or drastically shifted in my N,N-disubstituted (tertiary) amide?

The Causality: Researchers often rely on standard IR tables to identify amides, looking for the Amide I (C=O stretch) and Amide II bands. However, the Amide II band (typically 1470–1570 cm⁻¹) is not a pure stretching mode; it is a strongly coupled vibration involving the N–H in-plane bend and the C–N stretch[5].

When you fully substitute the nitrogen (tertiary amides), you eliminate the N–H bond. Without the N–H bending component to couple with, the traditional Amide II band completely disappears. Furthermore, N-substitution alters the hydrogen-bonding network, which directly impacts the electron density of the carbonyl group, shifting the Amide I band[6].

Protocol: IR Verification for Substitution Patterns To correctly assign N-substituted amides using ATR-FTIR:

  • Assess the Amide A Region (3300–3500 cm⁻¹): Look for the N–H stretching vibration[5]. A strong doublet indicates a primary amide (-NH₂). A single sharp peak indicates a secondary amide (-NHR). A complete absence of signal in this region confirms a tertiary amide (-NR₂).

  • Analyze the Amide I Band (1600–1800 cm⁻¹): This is your primary diagnostic peak (C=O stretch). Note that tertiary amides typically show an Amide I shift to lower wavenumbers (~1630–1640 cm⁻¹) compared to primary amides (~1650 cm⁻¹) due to the lack of intermolecular hydrogen bonding.

  • Analyze the Amide II and III Bands:

    • Secondary Amides: Expect a strong Amide II band near 1550 cm⁻¹.

    • Tertiary Amides: Do not look for an Amide II band. Instead, look for isolated C–N stretching vibrations lower in the fingerprint region (Amide III region, 1250–1350 cm⁻¹)[5].

References
  • Source: PMC (nih.gov)
  • The N-Substituent Effect on the Internal Rotational Barrier in N-Alkyl-N-ethylacetamides Source: SciSpace URL
  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives Source: MDPI URL
  • Source: PMC (nih.gov)
  • Peak Splitting in HPLC: Causes and Solutions Source: Separation Science URL

Sources

Optimization

strategies to improve the stereoselectivity of reactions involving this compound

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the As...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones to chiral alcohols.

Achieving high enantiomeric excess (ee%) using Noyori-Ikariya type ruthenium, rhodium, or iridium catalysts requires precise control over reaction kinetics and transition state thermodynamics. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind stereoselectivity failures and providing field-proven, self-validating protocols to correct them.

Quantitative Diagnostic Data: Parameter Optimization

Before altering your catalyst structure, ensure your reaction parameters are within the optimal kinetic windows. The table below summarizes the causal impact of key variables on stereoselectivity.

Reaction ParameterOptimal RangeImpact on ee%Mechanistic Rationale
Temperature 0°C to 25°CHighLower temperatures stabilize the free energy difference ( ΔΔG‡ ) between diastereomeric transition states, favoring the major enantiomer.
Hydrogen Donor Formic Acid / TEA (5:2)CriticalPrevents microscopic reversibility. Unlike isopropanol, formic acid outgasses CO₂, locking in the initial kinetic ee%[1].
Catalyst Loading 0.1 to 1.0 mol%ModerateExcessively high loading can accelerate product re-oxidation if using reversible hydride donors, leading to thermodynamic equilibration.
Substrate Conc. 0.5 M to 2.0 MModerateDilute conditions can favor uncatalyzed background reductions (racemic) or lead to premature catalyst deactivation.

Troubleshooting FAQs: Mechanistic Deep-Dives

Q1: My reaction achieves high conversion, but the enantiomeric excess (ee%) drops significantly if I leave the reaction stirring overnight. What is causing this erosion? Causality & Solution: This is a classic thermodynamic equilibration issue. When utilizing isopropanol as the hydrogen donor in Noyori-Ikariya type transfer hydrogenations, the interconversion between the active metal-hydride and the product is fully reversible[1]. Because the initial enantioselectivity is kinetically controlled but imperfect, prolonged reaction times allow the generated chiral alcohol to re-oxidize back to the ketone. Over time, this reversible cycle diminishes the enantiomeric excess[1]. Actionable Fix: Switch your hydrogen donor from isopropanol to a formic acid/triethylamine (TEAF) azeotrope. The decomposition of formic acid yields carbon dioxide as a byproduct, which outgasses from the reaction. This physical removal of CO₂ suppresses the reverse reaction entirely, preventing the erosion of your initial high enantioselectivity[1].

Q2: I have maximized the steric bulk of my chiral ligand, but the ee% is plateauing around 85%. How can I rationally tune the catalyst to improve stereoselectivity? Causality & Solution: You have likely reached the limit of the "Distortion Strategy." Historically, chemists increase the steric bulk of chiral ligands to destabilize the transition state (TS) of the minor, undesired pathway[2]. However, when sterics fail, you must pivot to the "Interaction Strategy" [2]. Actionable Fix: Instead of forcing steric clash, redesign your ligand to stabilize the TS of the major pathway through non-covalent interactions[2]. Incorporating secondary coordination sphere hydrogen-bonding donors or leveraging multiple attractive dispersion interactions (MADI effect) between the ligand and the substrate can significantly lower the activation energy of the desired enantiomer, pushing ee% to >99%[2].

Q3: Can the addition of simple inorganic salts directly influence the transition state to improve ee%? Causality & Solution: Yes. The inclusion of specific Lewis acid additives can profoundly impact the stereochemical outcome. For example, adding chloride-containing salts (such as aluminum chloride or lithium chloride) has been shown to improve enantiomeric excess in asymmetric hydrogenations[3]. Actionable Fix: Add 5-10 mol% of a chloride additive. These ions coordinate to the carbonyl oxygen of the substrate, activating it toward hydrogenation while simultaneously altering the electronic and steric environment of the transition state to guide facial selectivity[3].

Visualizing the Catalytic Logic

To assist in your experimental design, below are the structural workflows governing ATH stereoselectivity.

ATH_Cycle Precat Ru(II) Precatalyst (Inactive) Active Active Ru-Hydride (Chiral) Precat->Active Base Activation TS Stereoselective Transition State Active->TS + Ketone Ketone Prochiral Ketone Substrate Product Chiral Alcohol (Product) TS->Product Hydride Transfer Product->Active Re-oxidation (if IPA used) IPA Isopropanol (Reversible H-donor) IPA->Active Hydride Source TEAF Formic Acid (Irreversible, CO2↑) TEAF->Active Hydride Source (-CO2)

Catalytic cycle of Noyori ATH highlighting the reversible vs. irreversible hydride transfer pathways.

Troubleshooting Start Issue: Low ee% Detected Q1 Reaction time > 12h? Start->Q1 Sol1 Product Re-oxidation Switch to TEAF system Q1->Sol1 Yes Q2 Steric clash optimized? Q1->Q2 No Sol2 Increase ligand bulk (Distortion Strategy) Q2->Sol2 No Sol3 Tune H-bonding / Additives (Interaction Strategy) Q2->Sol3 Yes

Decision tree for troubleshooting and optimizing stereoselectivity in asymmetric hydrogenation.

Standard Operating Procedure: Irreversible ATH Protocol

To guarantee a self-validating system that prevents ee% erosion, utilize the following standardized protocol for the reduction of prochiral ketones using an irreversible hydride source.

Materials:

  • Prochiral Ketone (1.0 equiv, e.g., Acetophenone)

  • RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, TEAF)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • System Purging (Self-Validation of Inertness): Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity Argon three times. Causality: Moisture coordinates competitively to the Ru center, altering the chiral pocket and reducing ee%.

  • Catalyst & Substrate Loading: Under positive Argon flow, add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%) and the prochiral ketone (1.0 equiv).

  • Solvent & Reagent Addition: Inject anhydrous DCM (to achieve a 1.0 M substrate concentration), followed by the slow, dropwise addition of the TEAF mixture (3.0 equiv of formic acid).

  • Irreversible Hydride Transfer: Stir the reaction at 25°C. In-Process Control: You must observe steady effervescence (CO₂ gas evolution). The presence of gas evolution self-validates that the irreversible hydride transfer is occurring.

  • Reaction Monitoring: Monitor the reaction via chiral GC or HPLC. Because the TEAF system prevents reversibility, the reaction can be left to stir until complete consumption of the starting material without fear of thermodynamic ee% erosion.

  • Quench and Workup: Once complete, quench the reaction by adding water. Extract with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

References

  • Iridium‐Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen‐Bonding and sp‐C−H Noncovalent Interactions. ResearchGate.
  • Buy (R)-C3-TunePhos | 486429-99-6. Smolecule.
  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? PMC (National Institutes of Health).

Sources

Reference Data & Comparative Studies

Validation

Palladium vs. Copper Catalysts for Cyclization Reactions: A Comparative Guide for Synthetic Design

The transition-metal-catalyzed intramolecular cyclization is a cornerstone of modern drug discovery, enabling the rapid assembly of complex heterocycles, macrocycles, and natural product scaffolds. When designing a cycli...

Author: BenchChem Technical Support Team. Date: March 2026

The transition-metal-catalyzed intramolecular cyclization is a cornerstone of modern drug discovery, enabling the rapid assembly of complex heterocycles, macrocycles, and natural product scaffolds. When designing a cyclization workflow, the choice between Palladium (Pd) and Copper (Cu) is rarely a simple matter of cost or availability. These metals operate through fundamentally distinct mechanistic paradigms.

This guide objectively compares the performance of Pd and Cu catalysts in cyclization reactions, providing researchers with the experimental data and mechanistic rationale needed to dictate reaction pathways, control regioselectivity, and optimize yields.

Mechanistic Divergence & Metal-Switching

The most profound demonstration of the difference between Pd and Cu catalysis is metal-switching —where the choice of metal completely alters the reaction pathway of the exact same precursor.

Palladium typically operates via a predictable 2-electron oxidative addition/reductive elimination cycle. Copper, however, can access 1-electron single-electron transfer (SET) pathways and relies heavily on the pre-coordination of heteroatoms. A landmark study published in the Journal of the American Chemical Society demonstrated this divergent reactivity using a linear amide precursor[1].

When treated with a Palladium catalyst ( Pd(OAc)2​ ), the system undergoes a domino intramolecular N-arylation followed by C-H activation and aryl-aryl bond formation, yielding a medium-ring dihydroazaphenanthrene[1]. Conversely, when treated with a Copper catalyst ( CuI ), the metal promotes only the intramolecular N-arylation, terminating the sequence early to yield a 1,4-benzodiazepine-2,5-dione macrocycle[1].

MetalSwitching Precursor Linear Amide Precursor PdProduct Dihydroazaphenanthrene (Domino C-N / C-C) Precursor->PdProduct Pd(OAc)2 2-Electron Domino Cycle CuProduct 1,4-Benzodiazepine-2,5-dione (C-N Only) Precursor->CuProduct CuI N-Arylation Only

Caption: Divergent heterocyclic synthesis controlled by the mechanistic preferences of Pd vs. Cu.

Intramolecular Heteroatom Cyclization (C-N / C-O)

The synthesis of N- and O-heterocycles frequently pits the Buchwald-Hartwig amination (Pd-catalyzed) against the Ullmann condensation (Cu-catalyzed). While Pd is generally more active at lower temperatures for unactivated systems, Cu often provides superior regioselectivity and functional group tolerance.

Regioselectivity in C-N Bond Formation

In the synthesis of 2-aminobenzimidazoles from aryl halides and guanidines, distinguishing between sterically similar nucleophilic NH sites is notoriously difficult. Copper catalysis ( CuI /1,10-phenanthroline) achieves highly regioselective cyclization at the less sterically encumbered NH group[2]. In contrast, Palladium catalysis results in unselective mixtures of regioisomeric products, as the Pd(II) intermediate is less sensitive to the subtle steric differences during the amidation step[2].

Overcoming Low Nucleophilicity in C-O Bond Formation

For intramolecular biaryl ether formation (e.g., building a benzopyridoxepine core), the low nucleophilicity of oxygen makes reductive elimination highly challenging. Here, Palladium vastly outperforms Copper. Utilizing Pd(OAc)2​ with a bulky phosphine ligand ( P(o-Tol)3​ ) forces the difficult C-O reductive elimination, achieving an 85-90% yield[3]. The alternative Cu-mediated Ullmann approach ( CuTC ) failed completely, yielding 0% even at elevated temperatures of 180 °C[3].

Performance Comparison Data
Reaction TypeSubstrate ClassPalladium Catalyst YieldCopper Catalyst YieldMechanistic Causality
C-N Cyclization (2-Aminobenzimidazole)Aryl halide-guanidine~40–60% (Regioisomeric mixtures)>85% (Highly regioselective)Cu coordinates preferentially to the less hindered NH prior to activation[2].
C-O Cyclization (Benzopyridoxepine)Benzopyridylethene85–90% 0% (Failed up to 180 °C)Pd excels at difficult C-O reductive elimination via bulky ligands; Cu fails due to low O-nucleophilicity[3].
Oxidative C-H Cyclization (N-H Indoles)Toluene/Nitrile derivatives0% (No promotion effect)77% Cu acts as a redox catalyst generating iminyl radicals; Pd cannot access this SET pathway[4].

Oxidative C-H Cyclization via Radical Pathways

Copper's ability to act as a redox catalyst unlocks radical-mediated cyclization pathways that are entirely inaccessible to Palladium. A prime example is the oxidative benzylic C-H cyclization of toluene and nitrile derivatives to form N-H indoles[4].

In this system, CuSO4​ acts as a crucial redox catalyst, generating a benzylic radical from a benzylic anion via an intermolecular anion-radical redox relay[4]. When researchers substituted the Copper salts with Palladium catalysts, the reaction showed absolutely zero promotion effect (0% yield)[4].

RadicalPathway Anion Benzylic Anion Radical Iminyl Radical Intermediate Anion->Radical CuSO4 (SET) Redox Relay PdFail Reaction Fails (0%) Anion->PdFail Pd Catalysts (Cannot access SET) Indole N-H Indole (Cyclized) Radical->Indole Intramolecular Cyclization

Caption: Copper-catalyzed radical C-H cyclization pathway, highlighting the failure of Palladium.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols detail the specific operational requirements necessary to leverage the distinct properties of Pd and Cu.

Protocol 1: Cu-Catalyzed Regioselective Synthesis of 2-Aminobenzimidazoles

Optimized for high regioselectivity in C-N bond formation[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-haloaryl guanidine precursor (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Seal the tube and stir the heterogeneous mixture at 80 °C for 14–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with water (3 × 10 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Causality & Mechanistic Rationale: 1,10-phenanthroline is a bidentate nitrogen ligand that prevents the disproportionation of Cu(I) to Cu(0) and Cu(II) , maintaining the active catalytic species. Cs2​CO3​ is utilized because the large, highly polarizable cesium counterion increases the solubility and nucleophilicity of the deprotonated guanidine intermediate, facilitating pre-coordination to the Copper center.

  • Self-Validating Observation: The reaction mixture will transition from a pale suspension to a deep, dark brown/green solution as the active Cu-phenanthroline complex forms. The absence of this color change indicates oxygen contamination or inactive catalyst.

Protocol 2: Pd-Catalyzed Domino Cyclization to Dihydroazaphenanthrenes

Optimized for forcing difficult C-C bond formations post C-N cyclization[1].

  • Preparation: In a dry Schlenk flask, combine the linear amide precursor (1.0 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), P(o-Tol)3​ (0.1 mmol, 10 mol%), and K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Atmosphere: Purge with Argon for 10 minutes.

  • Solvent Addition: Add degassed, anhydrous Toluene (10 mL).

  • Reaction: Heat the mixture to 110 °C (reflux) under vigorous stirring for 24 hours.

  • Workup: Cool the mixture, dilute with DCM (15 mL), and filter through a short pad of silica to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude residue by flash chromatography (Hexanes/EtOAc).

  • Causality & Mechanistic Rationale: The extreme steric bulk of the P(o-Tol)3​ ligand is the critical variable here. It promotes the initial C-N bond formation but creates a highly coordinatively unsaturated Pd(II) center post-arylation. Instead of prematurely terminating the cycle, this reactive Pd center rapidly inserts into the adjacent C-H bond, driving the domino sequence forward.

  • Self-Validating Observation: The formation of a fine black precipitate (Palladium black) toward the end of the reaction indicates catalyst degradation after the completion of the catalytic cycles. If Pd black forms within the first hour, the phosphine ligand has oxidized, and the reaction will stall.

References

  • Evindar, G., & Batey, R. A. "Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Aminobenzimidazoles." Organic Letters, 2003.[Link]

  • Liao, X., et al. "Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones. Control of Reaction Pathway by Metal-Switching." Journal of the American Chemical Society, 2004.[Link]

  • Serban, G., et al. "A New Approach to the Benzopyridoxepine Core by Metal Mediated Intramolecular Biaryl Ether Formation." Heterocycles, 2008.[Link]

  • Zhang, Y., et al. "Copper-catalyzed oxidative benzylic C-H cyclization via iminyl radical from intermolecular anion-radical redox relay." Nature Communications, 2019.[Link]

Sources

Comparative

spectroscopic analysis to confirm the structure of synthesized 2-bromo-N-(diphenylmethyl)propanamide

As a Senior Application Scientist, I frequently guide laboratories through the critical phase of structural validation for newly synthesized intermediates. The compound 2-bromo-N-(diphenylmethyl)propanamide (CAS: 23459-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the critical phase of structural validation for newly synthesized intermediates. The compound 2-bromo-N-(diphenylmethyl)propanamide (CAS: 23459-40-7) is a prime example of a molecule that demands a highly deliberate analytical strategy. Because of the restricted rotation around the amide C-N bond and the presence of a thermally labile α -bromo group, standard "plug-and-play" analytical methods can yield ambiguous or entirely misleading results.

This guide objectively compares the performance of various spectroscopic modalities—evaluating their resolution, diagnostic value, and potential pitfalls—to establish a foolproof, self-validating workflow for the structural elucidation of this specific α -bromo amide.

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop Systems

The Causality of Amide Isomerization: Amides exhibit partial double-bond character between the carbonyl carbon and the nitrogen atom. This restricts free rotation, often leading to complex nuclear magnetic resonance ( 1 H NMR) spectra due to the presence of observable rotamers in solution [1]. Furthermore, the bulky diphenylmethyl (benzhydryl) group creates a highly anisotropic magnetic environment that complicates signal splitting.

  • High-Field NMR ( 400 MHz) - The Gold Standard: High-field superconducting NMR is strictly required for the final validation of this compound. It provides the necessary dispersion to resolve complex second-order coupling. The α -proton (CH-Br) appears as a distinct quartet ( 4.4 ppm), clearly separated from other aliphatic signals. Crucially, the benzhydryl methine proton couples with the adjacent NH proton, appearing as a doublet ( 6.2 ppm) that can be easily distinguished from the overlapping aromatic multiplet (7.2–7.4 ppm) [5].

  • Benchtop NMR (60–80 MHz) - The Process Alternative: While cryogen-free benchtop NMR offers massive cost and footprint savings [2], its lower resolution struggles with this specific molecule. The peak overlap between the broad amide NH, the benzhydryl CH, and the aromatic protons can obscure critical structural confirmations. However, benchtop NMR excels as an at-line tool for reaction monitoring—tracking the disappearance of the unhalogenated precursor rather than validating the final complex stereochemistry.

Mass Spectrometry: LC-ESI-HRMS vs. GC-EI-MS

The Causality of Thermal Degradation: α -Bromo amides are highly susceptible to thermal dehydrohalogenation (the elimination of HBr) when exposed to high temperatures.

  • LC-ESI-HRMS (Liquid Chromatography Electrospray Ionization High-Resolution MS): This is the superior modality for brominated amides [4]. ESI is a "soft" ionization technique operating at moderate temperatures, which preserves the intact molecular ion. It flawlessly captures the diagnostic 1:1 isotopic signature of bromine ( 79 Br and 81 Br) at m/z 318.049 and 320.047 [M+H] + .

  • GC-EI-MS (Gas Chromatography Electron Ionization MS): This technique is highly discouraged for this compound. The extreme temperatures of the GC inlet (typically 250°C) induce thermal degradation of the labile C-Br bond before the analyte even reaches the column [3]. The resulting mass spectrum will likely display elimination byproducts (e.g., acrylamides) rather than the target molecule, leading to false-negative structural validations.

FT-IR Spectroscopy: ATR vs. Transmission

  • ATR FT-IR (Attenuated Total Reflectance): ATR outperforms traditional KBr pellet transmission methods by eliminating moisture-sensitive sample preparation, which can inadvertently induce hydrolysis of the reactive α -bromo group. ATR provides rapid, non-destructive confirmation of the Amide I (C=O stretch) and Amide II (N-H bend) bands.

Quantitative Spectral Data Comparison

To objectively compare the diagnostic performance of these modalities, the following table summarizes the expected spectral signatures for 2-bromo-N-(diphenylmethyl)propanamide.

Analytical TechniqueDiagnostic FeatureExpected Value / SignaturePerformance Evaluation
1 H NMR (400 MHz, CDCl 3​ ) α -CH (CH-Br)Quartet, 4.4 ppm, J=7.0 HzHigh resolution; critical for confirming halogenation at the α -position.
1 H NMR (400 MHz, CDCl 3​ ) Benzhydryl CHDoublet, 6.2 ppm, J=8.0 HzConfirms N-alkylation; collapses to singlet upon D 2​ O exchange.
13 C NMR (100 MHz, CDCl 3​ ) Carbonyl (C=O)Singlet, 168 ppmUnambiguously validates the amide backbone.
LC-ESI-HRMS Molecular Ion [M+H] + m/z 318.049 / 320.047 (1:1 ratio)Soft ionization preserves the molecule; perfectly resolves the Br isotopic pattern.
GC-EI-MS Molecular IonOften absent or weakPoor performance due to thermal dehydrohalogenation in the heated inlet.
ATR FT-IR Amide I & C-Br stretch 1650 cm −1 & 690 cm −1 Rapid, non-destructive functional group verification.

Self-Validating Experimental Protocols

Trustworthy analytical science relies on self-validating systems. Do not merely acquire data; build internal checks into your methodology to prove the data's validity.

Protocol 1: High-Field NMR Acquisition & D 2​ O Exchange
  • Sample Preparation: Dissolve 15 mg of the synthesized 2-bromo-N-(diphenylmethyl)propanamide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability: Acquire a standard 1D 1 H spectrum of a known reference standard (e.g., ethylbenzene) to verify magnetic shim quality and 90° pulse calibration.

  • Acquisition: Run a standard 1D 1 H sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Self-Validation Step (Isotope Exchange): To unequivocally prove the assignment of the NH and benzhydryl CH protons, add 1 drop of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The broad NH signal ( 6.8 ppm) will disappear due to H/D exchange. Consequently, the benzhydryl CH doublet ( 6.2 ppm) will self-validate by collapsing into a sharp singlet, proving their adjacent connectivity.

Protocol 2: LC-ESI-HRMS Isotopic Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% Formic Acid to promote efficient protonation.

  • System Suitability: Inject a mass calibration mix (e.g., sodium formate) to ensure mass accuracy is tightly calibrated to < 5 ppm error.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Acquisition: Operate the ESI source in positive ion mode. Set the desolvation temperature to 250°C—low enough to prevent thermal degradation of the C-Br bond.

  • Self-Validation Step (Isotopic Ratio Check): Configure the processing software to automatically calculate the isotopic abundance ratio of the [M+H] + peak cluster. A strict 1:1 intensity ratio of m/z 318.049 to 320.047 mathematically confirms the mono-brominated structure, ruling out non-halogenated impurities or degradation products.

Analytical Workflow Diagram

G Start Synthesized Compound: 2-bromo-N-(diphenylmethyl)propanamide Q1 Select Analytical Modality Start->Q1 NMR_Path Structural & Isomeric Elucidation Q1->NMR_Path MS_Path Molecular Weight & Isotope Confirmation Q1->MS_Path IR_Path Functional Group Verification Q1->IR_Path HF_NMR High-Field NMR (≥400 MHz) Resolves complex coupling NMR_Path->HF_NMR LF_NMR Benchtop NMR (60-80 MHz) Rapid reaction monitoring NMR_Path->LF_NMR LCMS LC-ESI-HRMS Preserves labile C-Br bond MS_Path->LCMS GCMS GC-EI-MS Risk of thermal degradation MS_Path->GCMS ATR_IR ATR FT-IR Rapid C=O and N-H detection IR_Path->ATR_IR

Decision workflow for selecting spectroscopic modalities for alpha-bromo amide validation.

References

  • Title: Structural, Physical, and Spectral Characteristics of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: What is Benchtop NMR? Source: Oxford Instruments URL: [Link]

  • Title: GC-MS vs LC-MS: Comparison and Applications Source: ResolveMass Laboratories URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]

  • Title: Facile synthesis of α -alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols Source: National Institutes of Health (PubMed Central) URL: [Link]

Validation

A Comparative Mechanistic Guide to Reactions of 2-bromo-N-(diphenylmethyl)propanamide and its Analogs

Introduction: Situating 2-bromo-N-(diphenylmethyl)propanamide in Synthetic Chemistry Alpha-haloamides are a cornerstone class of reagents in organic synthesis, prized for their dual functionality which allows for a diver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating 2-bromo-N-(diphenylmethyl)propanamide in Synthetic Chemistry

Alpha-haloamides are a cornerstone class of reagents in organic synthesis, prized for their dual functionality which allows for a diverse range of chemical transformations. These molecules serve as versatile building blocks, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals and advanced materials. The subject of this guide, 2-bromo-N-(diphenylmethyl)propanamide, is a structurally distinct member of this class. It features a reactive α-bromo leaving group on a propanamide backbone, making it a potent alkylating agent. Its most notable characteristic, however, is the sterically demanding N-(diphenylmethyl) group.

This guide provides an in-depth mechanistic analysis of the reactions involving 2-bromo-N-(diphenylmethyl)propanamide. Given the limited specific literature on this exact molecule, we will leverage established principles and comparative data from structurally related α-bromoamides and N-bromoamides. By examining the interplay of steric and electronic factors, this guide will elucidate the probable reaction pathways, offer validated experimental protocols for analysis, and provide researchers with the predictive understanding needed to effectively utilize this and similar reagents in their work.

Part 1: Core Mechanistic Pathways and the Decisive Role of the N-Substituent

The primary reactivity of 2-bromo-N-(diphenylmethyl)propanamide is dictated by the carbon-bromine bond at the α-position. The bromine atom is an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions. However, the specific pathway—be it bimolecular (SN2) or unimolecular (SN1)—is a subject of mechanistic competition, heavily influenced by the molecule's unique structure.

Nucleophilic Substitution: A Tale of Two Pathways

The N-(diphenylmethyl) group exerts profound steric hindrance around the electrophilic α-carbon. This bulkiness severely impedes the backside attack required for a classical SN2 mechanism. Consequently, reactions with nucleophiles are more likely to proceed through an SN1 or SN1-like pathway, which involves the formation of a carbocation intermediate.

G sub 2-bromo-N-(diphenylmethyl)propanamide sn2_ts SN2 Transition State (Backside Attack) sub->sn2_ts Highly Disfavored carbocation Secondary Carbocation Intermediate sub->carbocation Slow (Rate-Determining) nuc Nucleophile (Nu⁻) nuc->sn2_ts nuc->carbocation prod_sn2 Substitution Product sn2_ts->prod_sn2 steric_hindrance High Steric Hindrance from Diphenylmethyl Group sn2_ts->steric_hindrance prod_sn1 Substitution Product carbocation->prod_sn1 Fast lg Br⁻

Figure 1: Competing SN1 and SN2 pathways for 2-bromo-N-(diphenylmethyl)propanamide.
Comparative Analysis of N-Substituent Effects

To contextualize the reactivity of 2-bromo-N-(diphenylmethyl)propanamide, it is instructive to compare it with other N-bromoamides where mechanistic data are available. N-bromosuccinimide (NBS), for example, is primarily known as a source of electrophilic bromine or as a radical initiator, a reactivity profile distinct from the alkylating nature of α-bromoamides.[1] The key difference lies in the location of the bromine atom (N-Br vs. Cα-Br).

Within the α-bromoamide class, the N-substituent's steric and electronic properties are paramount. Bulky groups, like the diphenylmethyl or a tert-butyl group, dramatically influence selectivity and reaction rates.[2]

Reagent/AnalogN-SubstituentKey Steric FeaturePrimary Mechanistic RoleExpected Dominant PathwayRelative Rate (Substitution)
2-bromo-N-(diphenylmethyl) propanamide DiphenylmethylExtremely BulkyAlkylating AgentSN1-likeSlow
2-bromo-N-methylpropanamideMethylMinimal HindranceAlkylating AgentSN2Fast
2-bromo-N-tert-butylpropanamidetert-ButylVery BulkyAlkylating AgentSN1-likeVery Slow
N-Bromosuccinimide (NBS)Succinimide (cyclic)Planar, ModerateBrominating Agent (Radical/Electrophilic)N/A for substitutionN/A
2-Bromoacetamide-H (Primary Amide)No N-Alkyl HindranceAlkylating AgentSN2Very Fast

Causality Behind Experimental Choices: The choice of an α-bromoamide in a synthesis is often a deliberate decision to balance reactivity with selectivity. While a simple 2-bromoacetamide offers high reactivity for SN2 reactions, it may lack the selectivity needed in a complex synthesis. The introduction of a bulky N-substituent, such as diphenylmethyl, is a strategy to temper this reactivity, potentially favoring SN1 pathways and allowing for greater control over the reaction outcome, albeit at the cost of reaction speed.[2]

Part 2: Experimental Design for Mechanistic Elucidation

A core tenet of mechanistic study is the design of experiments that can distinguish between possible pathways. For 2-bromo-N-(diphenylmethyl)propanamide, kinetic analysis is the most powerful tool for this purpose.

Protocol: Kinetic Analysis of Nucleophilic Substitution

This protocol provides a self-validating system to determine the reaction order and rate constant, which are indicative of the underlying mechanism. An SN1 reaction will exhibit first-order kinetics (rate dependent only on the concentration of the α-bromoamide), while an SN2 reaction will show second-order kinetics (rate dependent on both the α-bromoamide and the nucleophile).

Objective: To determine the rate law for the reaction of 2-bromo-N-(diphenylmethyl)propanamide with a nucleophile (e.g., sodium acetate).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 2-bromo-N-(diphenylmethyl)propanamide in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

    • Prepare a 1.0 M solution of sodium acetate in the same solvent. The use of greener solvent alternatives like N-butylpyrrolidinone (NBP) should be considered where feasible.[3]

  • Reaction Setup:

    • In a series of temperature-controlled vials (e.g., 25 °C), add a fixed volume of the 2-bromo-N-(diphenylmethyl)propanamide stock solution.

    • To initiate the reaction, add varying volumes of the sodium acetate stock solution to achieve different initial concentrations (e.g., 0.1 M, 0.2 M, 0.4 M). Ensure the total volume is constant by adding pure solvent.

    • Include a control reaction with no nucleophile to monitor for any solvolysis.

  • Time-Course Monitoring:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by diluting it into a mobile phase solution for HPLC analysis or by adding a suitable quenching agent.

  • Quantification:

    • Analyze the quenched aliquots using a validated High-Performance Liquid Chromatography (HPLC) method.[4] Monitor the peak area of the starting material, 2-bromo-N-(diphenylmethyl)propanamide, and the substitution product.

    • Use a calibration curve to convert peak areas to concentrations.

  • Data Analysis:

    • Plot the concentration of 2-bromo-N-(diphenylmethyl)propanamide versus time for each initial nucleophile concentration.

    • Determine the initial rate of reaction for each experiment.

    • Plot log(initial rate) vs. log([Nucleophile]) to determine the order of the reaction with respect to the nucleophile. A slope of ~0 suggests an SN1 mechanism, while a slope of ~1 suggests an SN2 mechanism.

G prep 1. Prepare Stock Solutions (Substrate & Nucleophile) react 2. Set up Reactions (Vary [Nucleophile]) prep->react sample 3. Aliquot & Quench (Time Intervals) react->sample analyze 4. HPLC Analysis (Quantify Reactant/Product) sample->analyze data 5. Data Analysis (Determine Rate Law) analyze->data conclusion Mechanism (SN1 vs. SN2) data->conclusion

Figure 2: Experimental workflow for the kinetic analysis of nucleophilic substitution.
Analytical Considerations

The choice of analytical technique is critical for accurate mechanistic studies. While HPLC is a workhorse for kinetic monitoring, other methods can provide complementary information.[4]

  • NMR Spectroscopy: Can be used for in-situ monitoring of the reaction mixture, providing real-time concentration data without the need for quenching. 1H NMR can track the disappearance of the proton alpha to the bromine and the appearance of new signals from the product.[5]

  • Mass Spectrometry (MS): Useful for identifying products and potential byproducts, especially when coupled with a separation technique like GC or LC.[6] This is crucial for detecting rearrangement or elimination products that might otherwise be missed.

Conclusion and Future Outlook

The mechanistic behavior of 2-bromo-N-(diphenylmethyl)propanamide is a compelling case study in steric control. All available evidence from analogous systems suggests that its reactions, particularly nucleophilic substitutions, will be strongly biased towards SN1-like pathways due to the immense steric shielding of the reaction center by the N-(diphenylmethyl) group. This makes it a potentially valuable reagent for applications requiring high diastereoselectivity, where a planar carbocation intermediate can be influenced by other chiral centers in the molecule or reaction environment.[7][8]

However, this guide also highlights the need for direct experimental validation. The kinetic protocol outlined herein provides a clear and robust framework for confirming these mechanistic hypotheses. Future work should also explore a wider range of nucleophiles and reaction conditions to fully map the reactivity landscape of this intriguing molecule. Such studies will not only benefit those working directly with 2-bromo-N-(diphenylmethyl)propanamide but will also contribute to a deeper, more predictive understanding of how steric and electronic effects govern the reactivity of α-haloamides as a whole.

References

  • Cengage Learning. Selected Methods of Analysis.[Link]

  • Unknown Source. STEREOCHEMISTRY II.[Link]

  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide.[Link]

  • Scilit. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.[Link]

  • Science Alert. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6.[Link]

  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP.[Link]

  • Moreno-Fuquen, R., et al. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, 2012, pp. o133. [Link]

  • Allen. 2-methyl-2-phenyl propanamide when reacted with bromine and NaOH forms.[Link]

  • MDPI. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective.[Link]

  • SATHEE. Hoffmann Bromamide Reaction Mechanism.[Link]

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  • Moreno-Fuquen, R., et al. 2-Bromo-2-methyl-N-p-tolylpropanamide.Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, 2011, pp. o3333. [Link]

  • Arabian Journal of Chemistry. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade.[Link]

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  • ResearchGate. Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction.[Link]

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Comparative

evaluating the performance of 2-bromo-N-(diphenylmethyl)propanamide in specific synthetic transformations

A Comparative Guide to the Utility of 2-bromo-N-(diphenylmethyl)propanamide in Synthetic Transformations For Researchers, Scientists, and Drug Development Professionals Amide bond formation is a cornerstone of modern org...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Utility of 2-bromo-N-(diphenylmethyl)propanamide in Synthetic Transformations

For Researchers, Scientists, and Drug Development Professionals

Amide bond formation is a cornerstone of modern organic synthesis, critical to the assembly of peptides, pharmaceuticals, and advanced materials. While numerous methods exist for the direct coupling of carboxylic acids and amines, the use of pre-functionalized building blocks offers an alternative strategic approach to complex molecule synthesis. This guide provides an in-depth evaluation of the potential performance of 2-bromo-N-(diphenylmethyl)propanamide in specific synthetic transformations. Due to the limited specific literature on this compound, its reactivity will be assessed based on the well-established chemistry of α-bromo amides and the nature of the diphenylmethyl group. This analysis is juxtaposed with two benchmark, broadly applied methods for amide synthesis: the use of acid chlorides and the application of uronium-based coupling reagents like HATU.

The Profile of 2-bromo-N-(diphenylmethyl)propanamide: A Multifunctional Reagent

2-bromo-N-(diphenylmethyl)propanamide is an intriguing, yet sparsely documented, synthetic intermediate. Its structure suggests two key points of reactivity: the α-bromo position, which is susceptible to nucleophilic substitution, and the N-(diphenylmethyl) group, a known protecting group.

1.1. Proposed Synthesis

A plausible synthetic route to 2-bromo-N-(diphenylmethyl)propanamide involves the acylation of diphenylmethylamine with 2-bromopropionyl bromide or chloride. This reaction would likely proceed at low temperatures in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the resulting hydrohalic acid.[1]

1.2. Anticipated Reactivity and Synthetic Utility

The primary utility of this reagent is anticipated to stem from the reactivity of the α-bromo substituent. α-Halo amides are valuable precursors for a variety of transformations:

  • Nucleophilic Substitution: The carbon bearing the bromine atom is electrophilic and susceptible to attack by a range of nucleophiles (e.g., azides, thiols, amines, cyanides), allowing for the introduction of diverse functional groups at the α-position. This makes it a potential building block for non-canonical amino acids or other complex structures.[2]

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate, which can participate in atom transfer radical addition (ATRA) reactions with alkenes to form new carbon-carbon bonds.[3]

  • Cross-Coupling Reactions: There are precedents for cobalt-catalyzed cross-coupling reactions between α-bromo amides and Grignard reagents, enabling the formation of α-aryl or β,γ-unsaturated amides.[4]

The N-(diphenylmethyl) group is a well-established protecting group for amides, particularly in peptide synthesis.[5][6][7] It is stable to a range of reaction conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][8] This dual functionality suggests that 2-bromo-N-(diphenylmethyl)propanamide could be used to introduce a functionalized propionamide moiety, which can be subsequently deprotected to reveal the primary amide.

Established Alternatives for Amide Synthesis

A comprehensive evaluation of 2-bromo-N-(diphenylmethyl)propanamide necessitates a comparison with robust and widely adopted amidation methodologies.

2.1. The Acid Chloride Method

The reaction of an acid chloride with a primary or secondary amine is a classic and highly efficient method for amide bond formation.[9][10]

  • Mechanism: The process is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the lone pair of the amine, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the amide. A base is required to neutralize the HCl byproduct.[9]

  • Advantages: This method is generally high-yielding, rapid, and utilizes relatively inexpensive starting materials.[11]

  • Limitations: The high reactivity of acid chlorides can be a drawback, leading to poor functional group tolerance. They are sensitive to moisture and can be challenging to use with substrates prone to racemization.[9][11]

2.2. The HATU Coupling Method

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used for their high efficiency and mild reaction conditions, especially in peptide synthesis.[12][][14]

  • Mechanism: In the presence of a non-nucleophilic base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the amide bond, releasing tetramethylurea as a byproduct.[12][15]

  • Advantages: HATU is highly effective for coupling sterically hindered or electron-deficient amines and acids.[16][17] The reaction conditions are mild, which helps to suppress racemization of chiral centers.[15][18]

  • Limitations: The primary disadvantages are the higher cost of the reagent and the generation of stoichiometric byproducts that need to be removed during workup.[]

Comparative Analysis

The choice of synthetic strategy depends on the specific goals of the synthesis, including the complexity of the substrates, cost, and desired functional group transformations.

Feature2-bromo-N-(diphenylmethyl)propanamide (Projected)Acid Chloride MethodHATU Coupling Method
Primary Application Introduction of a functionalized propionamide moiety; post-amidation modification.Direct formation of a stable amide bond.Direct formation of a stable amide bond, especially for challenging substrates.
Versatility Potentially high, allowing for diverse functionalities to be introduced at the α-position.High, with a broad substrate scope for simple amines and acids.[19][20]Very high, effective for sterically hindered and electronically diverse substrates.[16][21]
Functional Group Tolerance Moderate; the α-bromo group is reactive towards nucleophiles.Low to moderate; incompatible with many nucleophilic functional groups.[9]High; mild conditions tolerate a wide range of functional groups.
Control over Racemization Not applicable for direct amidation; racemization could occur during substitution at the α-carbon.Risk of racemization for chiral acids.[9]Low risk of racemization.[15][18]
Cost-Effectiveness Likely higher due to the multi-step synthesis of the reagent.High; starting materials are often inexpensive.[11]Low; HATU is a costly reagent.
Byproducts Dependent on the subsequent reaction of the bromo group.HCl (neutralized by base).[9]Tetramethylurea and hexafluorophosphate salts.[12]
Experimental Protocols

4.1. General Protocol for Amide Synthesis via Acid Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a stirred solution of a primary or secondary amine (1.0 equiv.) and a base (e.g., triethylamine, 1.1-1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add the acid chloride (1.0 equiv.) dropwise.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

4.2. General Protocol for Amide Synthesis using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the carboxylic acid (1.0 equiv.), HATU (1.0-1.5 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-5.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C under an inert atmosphere, stir the mixture for 15-30 minutes for pre-activation.

  • Reaction: Add the amine (1.0-1.2 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[12][14]

  • Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with aqueous acid (e.g., 0.5 M citric acid), saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Visualizations

Synthetic Transformation of 2-bromo-N-(diphenylmethyl)propanamide reagent 2-bromo-N-(diphenylmethyl)propanamide product α-substituted amide reagent->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product deprotected_product Primary α-substituted amide product->deprotected_product Acidic Deprotection (e.g., TFA)

Caption: Proposed two-step transformation using the title compound.

HATU_Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide (R-CONHR') Active_Ester->Amide_Product Amine R'-NH₂ Amine->Amide_Product

Caption: Mechanism of amide formation using HATU coupling reagent.

Conclusion

In comparison to established methods, this reagent is not a direct replacement for general amide bond formation. Instead, it offers a strategic advantage when the synthetic plan involves the construction of an α-functionalized propionamide moiety. The acid chloride and HATU coupling methods remain the gold standards for the direct and efficient synthesis of amides from carboxylic acids and amines, with the choice between them depending on substrate sensitivity, cost, and scale. The true potential of 2-bromo-N-(diphenylmethyl)propanamide can only be fully realized through empirical investigation, which would be a valuable contribution to the field of synthetic organic chemistry.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 2020. [Link]

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  • Alpha-Brominated Amide Definition. Fiveable. [Link]

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  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts, 2024. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online, 2018. [Link]

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  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 2025. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature. RSC Publishing, 2023. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2021. [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC, 2023. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-bromo-N-(diphenylmethyl)propanamide

For researchers and professionals in the fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical labor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 2-bromo-N-(diphenylmethyl)propanamide, a halogenated amide. The procedures outlined herein are grounded in established safety principles for handling brominated organic compounds and are designed to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste containing 2-bromo-N-(diphenylmethyl)propanamide, a thorough understanding of its potential hazards is essential. Based on analogous compounds, it should be treated as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassificationDescription
Skin Corrosion/Irritation Likely to cause skin irritation.[1]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[1][2]
Acute Toxicity May be harmful if swallowed or inhaled.
Respiratory Irritation May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE must be worn when handling 2-bromo-N-(diphenylmethyl)propanamide and its waste:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[4]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

Waste Segregation and Collection at the Point of Generation

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[6] Due to the presence of bromine, 2-bromo-N-(diphenylmethyl)propanamide waste is classified as halogenated organic waste.

Procedure:

  • Designate a Waste Container: A specific, compatible waste container must be designated for all waste containing 2-bromo-N-(diphenylmethyl)propanamide. This includes unreacted material, contaminated consumables (e.g., filter paper, gloves, weighing boats), and solutions.

  • Container Compatibility: The waste container must be made of a material that is chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must have a secure, leak-proof lid.[8]

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[9] Incompatible chemicals must be kept separate to prevent dangerous reactions.[9]

Waste Container Labeling

Accurate and detailed labeling of hazardous waste is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste disposal personnel.[6]

Labeling Requirements:

The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the following information:

  • The full chemical name: "Waste 2-bromo-N-(diphenylmethyl)propanamide"[7]

  • A complete list of all other components in the waste container, including solvents and their approximate percentages.

  • The accumulation start date (the date the first waste was added).

  • The hazard characteristics (e.g., "Irritant," "Toxic").

  • The name of the principal investigator or research group.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of 2-bromo-N-(diphenylmethyl)propanamide from the point of generation to its final removal from the laboratory.

cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Step 1: Generation of Waste (e.g., unreacted material, contaminated consumables) B Step 2: Segregation (Isolate as Halogenated Organic Waste) A->B C Step 3: Waste Collection (Place in a designated, compatible container) B->C D Step 4: Labeling (Affix a complete 'Hazardous Waste' tag) C->D E Step 5: Storage (Store in a designated satellite accumulation area) D->E F Step 6: Request Pickup (Contact Environmental Health & Safety or a licensed waste vendor) E->F G Step 7: Professional Disposal (Incineration at a licensed facility) F->G

Sources

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